Irak4-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H32N10O2 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
methyl 4-[4-[[6-(cyanomethyl)-2-[(1-methylpyrazol-4-yl)amino]pyrido[3,2-d]pyrimidin-4-yl]amino]cyclohexyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H32N10O2/c1-33-16-19(15-27-33)30-24-31-21-8-5-18(9-10-26)28-22(21)23(32-24)29-17-3-6-20(7-4-17)34-11-13-35(14-12-34)25(36)37-2/h5,8,15-17,20H,3-4,6-7,9,11-14H2,1-2H3,(H2,29,30,31,32) |
InChI Key |
RPGMSHCJIWHISY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC3=C(C(=N2)NC4CCC(CC4)N5CCN(CC5)C(=O)OC)N=C(C=C3)CC#N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of IRAK4 Kinase Inhibitors in Toll-Like Receptor (TLR) Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The innate immune system serves as the first line of defense against pathogens, relying on a class of pattern recognition receptors (PRRs) known as Toll-like receptors (TLRs) to detect conserved molecular patterns on microbes. The activation of TLRs initiates a signaling cascade that results in the production of pro-inflammatory cytokines and interferons, crucial for clearing infections. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in most TLR and IL-1 receptor (IL-1R) signaling pathways. Given its central role, IRAK4 has emerged as a key therapeutic target for a range of inflammatory and autoimmune diseases. Small molecule inhibitors that target the kinase function of IRAK4 can effectively block these pro-inflammatory signals. This guide provides an in-depth overview of the TLR/IRAK4 signaling axis, the mechanism of action of IRAK4 kinase inhibitors, quantitative data for representative compounds, and detailed protocols for assessing their activity.
The TLR/IRAK4 Signaling Pathway
The majority of TLRs, with the exception of TLR3, utilize the MyD88-dependent signaling pathway to activate downstream inflammatory responses. Upon ligand binding, TLRs dimerize and recruit the adaptor protein MyD88 via their Toll/Interleukin-1 receptor (TIR) domains. MyD88 then recruits IRAK4, initiating the formation of a larger signaling complex known as the Myddosome.
IRAK4's primary role within the Myddosome is to phosphorylate and activate other IRAK family members, IRAK1 and IRAK2.[1] This phosphorylation event is a critical step that leads to the recruitment of TRAF6, an E3 ubiquitin ligase. TRAF6 activation ultimately triggers downstream signaling cascades, including the activation of the NF-κB and mitogen-activated protein kinase (MAPK) pathways, which drive the transcription of numerous pro-inflammatory genes. The kinase activity of IRAK4 is essential for the robust production of cytokines like TNF-α, IL-6, and IL-1β in response to TLR activation.
Mechanism of Action of IRAK4 Kinase Inhibitors
Small molecule IRAK4 inhibitors are typically ATP-competitive agents designed to bind to the kinase domain of IRAK4. By occupying the ATP-binding pocket, these inhibitors prevent IRAK4 from binding ATP and thus block its ability to phosphorylate its primary substrates, IRAK1 and IRAK2. This inhibition of IRAK4's kinase function serves as a critical bottleneck, effectively halting the propagation of the signal downstream.
The immediate consequence is the prevention of IRAK1/2 activation and the subsequent failure to recruit and activate TRAF6. As a result, the activation of both the NF-κB and MAPK signaling pathways is significantly attenuated. This leads to a marked reduction in the transcription and release of key pro-inflammatory cytokines, including TNF-α, IL-6, IL-1β, and IL-8, thereby suppressing the inflammatory response.
References
The Role of Selective IRAK4 Inhibition in MyD88-Dependent Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a critical upstream mediator in the Myeloid Differentiation primary response 88 (MyD88)-dependent signaling pathway. This pathway is essential for the innate immune response, activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of key transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines.[1][2] Given its pivotal role, IRAK4 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the role of selective IRAK4 inhibitors, using a representative potent and selective inhibitor, herein referred to as "IRAK4-IN-X," in modulating MyD88-dependent pathways.
Mechanism of Action of IRAK4 in MyD88-Dependent Signaling
The MyD88-dependent signaling cascade is initiated upon the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs (excluding TLR3), or by the binding of IL-1 family cytokines to their receptors.[1][3][4] This ligand-receptor interaction leads to the recruitment of the adaptor protein MyD88. MyD88 then recruits IRAK4 to the receptor complex, forming a multi-protein signaling hub known as the Myddosome.
Within the Myddosome, IRAK4 undergoes autophosphorylation and subsequently phosphorylates and activates other members of the IRAK family, primarily IRAK1. Activated IRAK1 then interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction facilitates the activation of downstream kinases, including TGF-β-activated kinase 1 (TAK1), which in turn activates the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) such as JNK and p38. The activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκB, allowing for the nuclear translocation of NF-κB. Concurrently, the activation of MAPKs leads to the activation of AP-1. Both NF-κB and AP-1 are crucial transcription factors that drive the expression of a wide array of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.
Selective IRAK4 inhibitors, such as IRAK4-IN-X, are designed to bind to the ATP-binding pocket of the IRAK4 kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling molecules. This targeted inhibition effectively blocks the entire MyD88-dependent signaling cascade at its apex, leading to a potent suppression of pro-inflammatory cytokine production.
Quantitative Data on Selective IRAK4 Inhibitors
The potency and cellular activity of selective IRAK4 inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cellular assays. The following tables summarize quantitative data for representative potent and selective IRAK4 inhibitors.
Table 1: Biochemical Potency of Selective IRAK4 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| PF-06650833 | IRAK4 | 0.52 | Kinase Assay | |
| BMS-986126 | IRAK4 | 5.3 | Kinase Assay | |
| HS-243 | IRAK4 | 20 | Kinase Assay | |
| BAY-1834845 | IRAK4 | 3.55 | Kinase Assay | |
| Compound 32 | IRAK4 | 83 | Cellular NF-κB Assay (LPS stimulated) |
Table 2: Cellular Activity of Selective IRAK4 Inhibitors on Cytokine Production
| Inhibitor | Cell Type | Stimulant | Cytokine Measured | IC50/EC50 (nM) | Reference |
| PF-06650833 | hPBMCs | LPS | Various | Not specified, effective at 500 nM | |
| BMS-986126 | Mouse Splenocytes | Gardiquimod (TLR7 agonist) | IL-6 | ~10 | |
| HS-243 | RA Synoviocytes | LPS | IL-6 | ~100 | |
| BAY-1834845 | hPBMCs | LPS | Various | Not specified, effective at 500 nM | |
| Benzolactam 19 | Human Whole Blood | R848 (TLR7/8 agonist) | IL-6 | ~160 |
Experimental Protocols
IRAK4 Kinase Activity Assay (ADP-Glo™ Format)
This protocol describes a method to determine the in vitro potency of an IRAK4 inhibitor.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
IRAK4-IN-X (or other inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of IRAK4-IN-X in DMSO. Further dilute these concentrations in Kinase Assay Buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.
-
Add 10 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of diluted IRAK4 enzyme to each well. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Cytokine Production Assay (ELISA)
This protocol outlines the measurement of cytokine levels in the supernatant of stimulated immune cells treated with an IRAK4 inhibitor.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)
-
Cell culture medium
-
TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8)
-
IRAK4-IN-X (or other inhibitor)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well cell culture plates
-
96-well high-protein-binding ELISA plates
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed PBMCs or other immune cells in a 96-well cell culture plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of IRAK4-IN-X or vehicle (DMSO) for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with a TLR agonist at a pre-determined optimal concentration.
-
Incubation: Incubate the cells for 6-24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA:
-
Coating: Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the collected cell supernatants and a standard curve of the recombinant cytokine to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color change is observed.
-
Stop Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.
-
-
Data Acquisition: Read the absorbance of each well at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards. Calculate the concentration of the cytokine in each sample by interpolating from the standard curve. Determine the EC50 value of the inhibitor by plotting the cytokine concentration against the inhibitor concentration and fitting to a dose-response curve.
Visualizations
MyD88-Dependent Signaling Pathway
Caption: A diagram of the MyD88-dependent signaling pathway and the point of intervention for IRAK4 inhibitors.
Experimental Workflow for IRAK4 Inhibitor Evaluation
Caption: A typical experimental workflow for the in vitro characterization of an IRAK4 inhibitor.
References
The Effect of Irak4-IN-6 on IRAK1 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in the phosphorylation of IRAK1, and the inhibitory effects of the small molecule Irak4-IN-6. This document details the underlying signaling pathways, presents methodologies for assessing inhibitor efficacy, and summarizes the current understanding of how targeting IRAK4 can modulate inflammatory responses.
Introduction: The IRAK4-IRAK1 Signaling Axis
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1] It plays a pivotal role downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogen-associated molecular patterns (PAMPs) and pro-inflammatory cytokines.[1] Upon activation of these receptors, the adaptor protein MyD88 is recruited, leading to the formation of a signaling complex known as the Myddosome.[2] Within this complex, IRAK4 is brought into close proximity, facilitating its autophosphorylation and subsequent activation.[2]
Activated IRAK4 then directly phosphorylates IRAK1, a key downstream effector in the signaling cascade.[3] This phosphorylation event, particularly at key residues such as Threonine 209, is a critical step for the propagation of downstream signaling. The phosphorylation of IRAK1 leads to its activation and subsequent autophosphorylation, causing its dissociation from the Myddosome. Activated IRAK1 then interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase, initiating signaling cascades that culminate in the activation of transcription factors such as NF-κB and AP-1. This, in turn, drives the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-8.
Given its central role in initiating this inflammatory cascade, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers. Small molecule inhibitors, such as this compound, are designed to selectively target the kinase activity of IRAK4, thereby preventing the phosphorylation and activation of IRAK1 and mitigating the subsequent inflammatory response.
This compound: Mechanism of Action
This compound is a small molecule inhibitor that is designed to target the ATP-binding pocket of IRAK4. By competitively binding to this site, it prevents the transfer of a phosphate group from ATP to its substrates, most notably IRAK1. This inhibition of IRAK4's kinase activity directly blocks the initial phosphorylation and activation of IRAK1, effectively halting the downstream signaling cascade. The expected outcome of treating cells with this compound is a dose-dependent decrease in the levels of phosphorylated IRAK1 (p-IRAK1) upon stimulation with TLR or IL-1R ligands.
Quantitative Data on the Inhibition of IRAK1 Phosphorylation by this compound
As of the latest available information, specific quantitative data for the inhibitory activity of this compound on IRAK1 phosphorylation (e.g., IC50 or percentage inhibition at specific concentrations) is not publicly available in peer-reviewed literature or technical datasheets. However, the activity of such an inhibitor can be characterized using the experimental protocols outlined in this guide. For comparative purposes, data for other selective IRAK4 inhibitors, such as PF-06426779, demonstrate biochemical IC50 values in the low nanomolar range against IRAK4.
The following table provides a template for how such data would be presented.
| Inhibitor | Assay Type | Target | Substrate | IC50 | Reference |
| This compound | Biochemical | IRAK4 | IRAK1 | N/A | N/A |
| This compound | Cellular | IRAK4 | Endogenous IRAK1 | N/A | N/A |
N/A: Not publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the effect of this compound on IRAK1 phosphorylation.
In Vitro Kinase Assay for IRAK4 Inhibition
This biochemical assay directly measures the ability of this compound to inhibit the phosphorylation of an IRAK1 substrate by recombinant IRAK4 enzyme.
Objective: To determine the IC50 value of this compound against IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Recombinant human IRAK1 (kinase-dead) or a suitable peptide substrate
-
ATP
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the IRAK4 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the IRAK1 substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system, following the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for IRAK1 Phosphorylation via Western Blot
This cell-based assay measures the level of phosphorylated IRAK1 in cells treated with this compound and stimulated with a TLR or IL-1R ligand.
Objective: To determine the effect of this compound on the phosphorylation of endogenous IRAK1 in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1) or other appropriate cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TLR ligand (e.g., Lipopolysaccharide - LPS) or IL-1β
-
This compound
-
DMSO (vehicle control)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total-IRAK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed THP-1 cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes. Include unstimulated and vehicle-treated/stimulated controls.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-IRAK1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total IRAK1 and GAPDH to ensure equal loading.
-
Quantify the band intensities using densitometry software. Normalize the p-IRAK1 signal to the total IRAK1 signal.
Visualizations
IRAK4 Signaling Pathway and Inhibition by this compound
Experimental Workflow for Cellular p-IRAK1 Detection
Conclusion
The phosphorylation of IRAK1 by IRAK4 is a critical initiating event in the TLR/IL-1R signaling pathway, leading to the production of pro-inflammatory mediators. The development and characterization of specific IRAK4 inhibitors, such as this compound, are of significant interest for the potential treatment of a variety of inflammatory and autoimmune diseases. The experimental protocols provided herein offer robust methods for quantifying the inhibitory effect of such compounds on IRAK1 phosphorylation, both in biochemical and cellular contexts. Further studies are required to fully elucidate the specific quantitative inhibitory profile of this compound.
References
- 1. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Irak4-IN-6 on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Master Regulator of Innate Immunity
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) stands as a critical serine/threonine kinase, acting as a central orchestrator in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune response, and their dysregulation is implicated in a wide spectrum of inflammatory and autoimmune diseases.[1][3] Upon activation, IRAK4 is the first and most proximal kinase recruited to the MyD88 adaptor protein, forming the "Myddosome" complex.[1] Its kinase activity is pivotal for the phosphorylation and activation of downstream targets, making it a critical control point for the entire signaling cascade. Pharmacological inhibition of IRAK4 kinase activity is therefore a promising therapeutic strategy to temper excessive inflammatory responses.
Irak4-IN-6 is a selective inhibitor of IRAK4, with reported IC50 values of 4 nM and 0.16 µM. This technical guide provides an in-depth exploration of the impact of IRAK4 inhibition, using this compound as a focal point, on the production of pro-inflammatory cytokines. Due to the limited availability of public data specifically for this compound's effect on cytokine profiles, this guide will utilize representative data from other potent and selective IRAK4 inhibitors to illustrate the expected biological outcomes.
The IRAK4 Signaling Pathway: A Cascade to Inflammation
The activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by their respective cytokines initiates a signaling cascade that is heavily dependent on IRAK4. The binding of a ligand triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. The kinase activity of IRAK4 is essential for the subsequent phosphorylation of IRAK1, which then activates TRAF6, an E3 ubiquitin ligase. This leads to the activation of downstream pathways, including the NF-κB and MAPK signaling pathways, culminating in the transcription and production of a host of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
References
An In-depth Technical Guide to the Downstream Effects of IRAK4 Inhibition by Irak4-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream molecular and cellular consequences of inhibiting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) with the selective small molecule inhibitor, Irak4-IN-6. IRAK4 is a critical serine/threonine kinase that serves as a master regulator in the innate immune response, positioned at the apex of signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Its dysregulation is implicated in a host of inflammatory and autoimmune diseases, making it a prime therapeutic target.[3] This document details the IRAK4 signaling pathway, the specific effects of its inhibition, quantitative data from relevant studies, and detailed experimental protocols for investigating these effects.
The IRAK4 Signaling Pathway: A Central Hub in Innate Immunity
IRAK4 is considered the "master IRAK" as it is the only member of the IRAK family whose presence is absolutely essential for the functioning of the IL-1R/TLR signaling pathway. It possesses a dual function: a scaffolding role crucial for the assembly of the "Myddosome" signaling complex and a kinase activity that phosphorylates downstream targets.
The canonical signaling cascade is initiated upon ligand binding to TLRs or IL-1Rs, which triggers the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). MyD88 then recruits IRAK4 through interactions between their respective death domains, initiating the formation of the Myddosome. Within this complex, IRAK4 molecules are brought into close proximity, facilitating their trans-autophosphorylation and full activation.
Activated IRAK4 then phosphorylates IRAK1 (and IRAK2). This phosphorylation event activates IRAK1, leading to its own hyperphosphorylation and subsequent dissociation from the Myddosome. The released IRAK1 interacts with and activates the E3 ubiquitin ligase TNF receptor-associated factor 6 (TRAF6). TRAF6, in turn, activates downstream kinase cascades, including the TGF-β activated kinase 1 (TAK1), which leads to the activation of two major pathways:
-
The NF-κB Pathway: Activation of the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of the inhibitor of κB (IκBα), releasing the transcription factor NF-κB to translocate to the nucleus.
-
The MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK.
The nuclear translocation of transcription factors like NF-κB and AP-1 drives the expression of numerous pro-inflammatory genes, resulting in the production and secretion of cytokines such as TNF-α, IL-6, and IL-1β.
This compound: A Selective IRAK4 Kinase Inhibitor
This compound is a small molecule designed to selectively inhibit the kinase function of IRAK4. It typically binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its downstream substrates. This targeted action allows for the dissection of the kinase-dependent functions of IRAK4 from its scaffolding roles.
Table 1: Potency of this compound
| Parameter | Value | Target | Assay Type |
|---|---|---|---|
| IC50 | 0.16 µM | IRAK4 | Cell-free assay |
Data sourced from Selleck Chemicals.
Downstream Effects of IRAK4 Inhibition
The inhibition of IRAK4's kinase activity by molecules like this compound has profound effects on the downstream signaling cascade, ultimately dampening the inflammatory response.
3.1. Molecular Effects
-
Blocked IRAK4 Autophosphorylation: The primary molecular event is the prevention of IRAK4 trans-autophosphorylation within the Myddosome. This is a critical step for its full kinase activation.
-
Reduced IRAK1 Activation: Inhibition of IRAK4 kinase activity leads to a lack of phosphorylation and subsequent ubiquitination of IRAK1. While some studies suggest IRAK4's scaffolding function may be sufficient for partial or delayed IRAK1 activation, the robust and rapid signaling is kinase-dependent.
-
Altered Myddosome Dynamics: Pharmacological inhibition of IRAK4 kinase can stabilize the Myddosome complex. While IRAK4 remains strongly associated with MyD88, its association with IRAK1 is weakened, reducing the efficiency of downstream signal propagation.
-
Suppression of Downstream Kinases: The lack of IRAK1 activation leads to a failure to activate TRAF6 and, consequently, TAK1. This results in the reduced phosphorylation and activation of the IKK complex and MAPKs (p38, JNK).
-
Impaired Transcription Factor Activation: A key consequence is the impaired activation and nuclear translocation of critical transcription factors. IRAK4 kinase activity is essential for the activation of IRF5 and contributes significantly to NF-κB activation. Inhibition of IRAK4 kinase has been shown to abolish IRF5 translocation to the nucleus.
3.2. Cellular Effects
The molecular changes culminate in significant alterations at the cellular level, primarily characterized by a reduction in the inflammatory response.
-
Reduced Pro-inflammatory Cytokine Production: The most significant downstream effect is a marked decrease in the production and secretion of key pro-inflammatory cytokines. Inhibition of IRAK4 kinase activity has been shown to reduce mRNA levels and protein secretion of TNF-α, IL-6, IL-1β, and other chemokines like MCP-1 in various immune cells, including monocytes and macrophages.
-
Modulation of Immune Cell Function: By dampening TLR/IL-1R signaling, IRAK4 inhibition can prevent the overactivation of immune cells that drives autoimmune and inflammatory pathology.
Table 2: Representative Quantitative Data on Cytokine Inhibition by Selective IRAK4 Kinase Inhibitors
| Cell Type | Stimulus | Inhibitor | Effect | Fold Reduction | Reference |
|---|---|---|---|---|---|
| Human Monocytes | R848 (TLR7/8 agonist) | PF-06426779 | IL-1β mRNA (4h) | ~2.6 | |
| Human Monocytes | R848 (TLR7/8 agonist) | PF-06426779 | IL-6 mRNA (4h) | ~4.2 | |
| Human Monocytes | R848 (TLR7/8 agonist) | PF-06426779 | TNF-α mRNA (4h) | ~3.6 | |
| Mouse Hepatocytes | IL-1β | Kinase-inactive IRAK4 | IL-6 mRNA | Decreased | |
| Mouse Hepatocytes | IL-1β | Kinase-inactive IRAK4 | TNF-α mRNA | Decreased | |
| Mouse BMDMs | L. monocytogenes | Kinase-inactive IRAK4 | TNF-α secretion | >80% inhibition | |
| Mouse BMDMs | L. monocytogenes | Kinase-inactive IRAK4 | IL-6 secretion | >90% inhibition |
Note: PF-06426779 is another potent and selective IRAK4 inhibitor. Data from kinase-inactive (KI) mouse models are included to demonstrate the specific effect of ablating kinase activity.
Experimental Protocols
To study the downstream effects of this compound, several key assays are employed.
4.1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the IRAK4 enzyme.
-
Methodology:
-
Enzyme: Recombinant human IRAK4.
-
Substrate: A generic kinase substrate like Myelin Basic Protein (MBP) or a specific peptide substrate.
-
Detection: The assay measures the transfer of phosphate from ATP to the substrate. This can be quantified using various methods, such as radiometric assays with ³²P-ATP or non-radiometric luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced.
-
-
Procedure:
-
Set up kinase reactions in a multi-well plate containing the IRAK4 enzyme, substrate, ATP, and serial dilutions of this compound.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced according to the chosen detection method.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
4.2. Cellular Western Blot Analysis for Phospho-proteins
-
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the IRAK4 signaling pathway.
-
Methodology:
-
Cell Treatment: Culture immune cells (e.g., human PBMCs, THP-1 monocytes) and treat with varying concentrations of this compound followed by stimulation with a TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8).
-
Lysis & Protein Quantification: Lyse the cells to extract total protein. Determine protein concentration using a BCA or similar assay to ensure equal loading.
-
Antibodies: Use primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-IRAK1, phospho-IκBα, phospho-p38) and antibodies for the corresponding total proteins as loading controls.
-
-
Procedure:
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
4.3. Cellular Cytokine Release Assay (ELISA)
-
Objective: To measure the inhibitory effect of this compound on the production and secretion of pro-inflammatory cytokines.
-
Methodology:
-
Cell Line: Use primary human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.
-
Stimulus: Use a TLR agonist like Lipopolysaccharide (LPS) to stimulate a robust cytokine response.
-
-
Procedure:
-
Plate the cells and allow them to adhere or rest.
-
Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.
-
Add the TLR stimulus (e.g., LPS) to the culture and incubate for a specified period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Conclusion
The inhibition of IRAK4's kinase activity by selective inhibitors like this compound effectively dismantles the TLR/IL-1R signaling cascade at a critical upstream node. The primary downstream effects include the prevention of IRAK4 autophosphorylation, impaired activation of IRAK1 and downstream kinases (TAK1, IKK, MAPKs), and reduced activity of key inflammatory transcription factors like NF-κB and IRF5. These molecular changes translate into a potent suppression of pro-inflammatory cytokine production at the cellular level. A thorough understanding of these downstream effects, verified through robust biochemical and cellular assays, is essential for the continued development of IRAK4 inhibitors as a promising therapeutic strategy for a wide range of inflammatory and autoimmune diseases.
References
An In-depth Technical Guide to the Molecular Interaction of Irak4-IN-6 with the IRAK4 ATP-Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the selective inhibitor Irak4-IN-6 and the ATP-binding site of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its dysregulation is implicated in a variety of inflammatory and autoimmune diseases, making it a prime therapeutic target.
IRAK4 Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. IRAK4 is subsequently recruited to MyD88, leading to the formation of the Myddosome complex. Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1 and IRAK2. This phosphorylation cascade ultimately triggers downstream signaling through TRAF6, leading to the activation of NF-κB and MAPK pathways and the production of pro-inflammatory cytokines.
Methodological & Application
Application Note: Using IRAK4-IN-6 in a THP-1 Cell Cytokine Release Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune response.[3] IRAK4 is the most proximal kinase recruited to the MyD88 adaptor protein, forming the "Myddosome" complex.[1] Its kinase activity is essential for activating downstream targets, making it a crucial node in the inflammatory cascade.[4] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.
The human monocytic cell line, THP-1, is widely used as an in vitro model for macrophages upon differentiation with phorbol 12-myristate 13-acetate (PMA). When stimulated with agonists like Lipopolysaccharide (LPS), a component of Gram-negative bacteria, differentiated THP-1 cells produce a robust inflammatory response, characterized by the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).
This application note provides a detailed protocol for utilizing IRAK4-IN-6, a potent and selective inhibitor of IRAK4, in a THP-1 cell-based cytokine release assay. The assay measures the dose-dependent inhibition of LPS-induced cytokine production, offering a robust method for evaluating the efficacy of IRAK4 inhibitors.
Signaling Pathway Overview
Upon stimulation by LPS, TLR4 recruits the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, leading to the recruitment of TRAF6. This complex activates downstream pathways, including NF-κB and the IRF5 transcription factor, culminating in the transcription and secretion of pro-inflammatory cytokines. Pharmacological inhibition of IRAK4 kinase activity is a promising strategy for mitigating excessive inflammatory responses.
Caption: TLR4 signaling cascade initiated by LPS.
Experimental Protocol
This protocol outlines the steps for differentiating THP-1 cells, treating them with this compound, stimulating with LPS, and measuring cytokine release.
Materials and Reagents
-
Cells: THP-1 human monocytic cell line
-
Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Reagents: Phorbol 12-myristate 13-acetate (PMA), Lipopolysaccharide (LPS) from E. coli, this compound, DMSO (vehicle control)
-
Assay Kits: ELISA kits for human TNF-α, IL-6, and IL-8
-
Equipment: 96-well cell culture plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), plate reader for ELISA
Experimental Workflow
The overall workflow involves cell seeding, differentiation, inhibitor pre-treatment, stimulation, and finally, analysis of the supernatant for cytokine levels.
Caption: Workflow for the THP-1 cytokine release assay.
Step-by-Step Method
1. THP-1 Cell Culture and Differentiation a. Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator. b. Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium. c. To differentiate the monocytes into macrophage-like cells, add PMA to each well to a final concentration of 100 ng/mL. d. Incubate the plate for 48 hours. The cells will become adherent. e. After incubation, carefully aspirate the media and wash the cells once with fresh, serum-free RPMI-1640 to remove non-adherent cells. f. Add 100 µL of fresh complete culture medium and rest the cells for another 24 hours before treatment.
2. This compound Treatment and LPS Stimulation a. Prepare serial dilutions of this compound in culture medium. A typical concentration range might be 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used for the inhibitor. b. Aspirate the medium from the differentiated THP-1 cells and add 90 µL of the prepared this compound dilutions or vehicle control to the appropriate wells. c. Pre-incubate the cells with the inhibitor for 1 hour at 37°C. d. Prepare a 1 µg/mL (10x) stock of LPS in culture medium. e. Add 10 µL of the 10x LPS stock to each well for a final concentration of 100 ng/mL. Include control wells with no LPS stimulation. f. Incubate the plate for 18-24 hours at 37°C.
3. Cytokine Quantification by ELISA a. After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells. b. Carefully collect the supernatant from each well for cytokine analysis. c. Measure the concentrations of TNF-α, IL-6, and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions. d. Read the absorbance on a microplate reader.
Data Presentation
The results from the ELISA are used to calculate the percent inhibition of cytokine release for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control. This data can then be used to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Table 1: Example Data for this compound Inhibition of Cytokine Release in LPS-Stimulated THP-1 Macrophages.
| This compound Conc. (nM) | TNF-α Release (% of Control) | % Inhibition | IL-6 Release (% of Control) | % Inhibition |
| 0 (Vehicle) | 100.0 ± 5.2 | 0.0 | 100.0 ± 6.1 | 0.0 |
| 1 | 95.3 ± 4.8 | 4.7 | 98.1 ± 5.5 | 1.9 |
| 3 | 78.1 ± 6.0 | 21.9 | 82.4 ± 7.3 | 17.6 |
| 10 | 52.5 ± 3.9 | 47.5 | 55.7 ± 4.1 | 44.3 |
| 30 | 24.8 ± 2.5 | 75.2 | 28.9 ± 3.0 | 71.1 |
| 100 | 15.1 ± 1.9 | 84.9 | 18.3 ± 2.2 | 81.7 |
| 300 | 13.9 ± 1.5 | 86.1 | 16.5 ± 2.0 | 83.5 |
| 1000 | 13.5 ± 1.8 | 86.5 | 16.2 ± 1.9 | 83.8 |
| IC50 (nM) | ~11 | - | ~13 | - |
Data are represented as mean ± standard deviation and are for illustrative purposes.
Conclusion
The THP-1 cytokine release assay is a reliable and reproducible method for assessing the potency of IRAK4 inhibitors. As demonstrated, this compound effectively suppresses the production of key pro-inflammatory cytokines TNF-α and IL-6 in a dose-dependent manner in LPS-stimulated THP-1 macrophage-like cells. This protocol provides a robust framework for the preclinical evaluation of IRAK4-targeting compounds in a physiologically relevant cell-based model. The inhibition of IRAK4 kinase activity presents a potent and targeted approach to mitigating the excessive production of pro-inflammatory cytokines.
References
Application Note: Demonstrating IRAK4-IN-6 Target Engagement Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for assessing the target engagement of IRAK4-IN-6, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central node in innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.[4][5] The described Western blot method enables the quantification of this compound activity by monitoring the phosphorylation status of IRAK4 and its direct downstream substrate, IRAK1. A dose-dependent reduction in the phosphorylation of these key signaling molecules upon treatment with this compound serves as a direct indicator of successful target engagement within a cellular context.
IRAK4 Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1β, TLRs and IL-1Rs recruit the adaptor protein MyD88. This leads to the formation of the Myddosome complex, which includes the recruitment and activation of IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that involves the recruitment of TRAF6, activation of the TAK1 complex, and subsequent activation of the NF-κB and MAPK signaling pathways. This ultimately results in the production of pro-inflammatory cytokines and chemokines. This compound exerts its inhibitory effect by blocking the kinase activity of IRAK4, thereby preventing the phosphorylation of its downstream substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IRAK4 Kinase Activity Assay with IRAK4-IN-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a key target for therapeutic intervention in inflammatory and autoimmune diseases.[1][2][3] This document provides detailed application notes and protocols for performing a kinase activity assay with IRAK4, specifically for characterizing the inhibitory activity of small molecules such as IRAK4-IN-6. The protocols described herein are adaptable for various assay formats, including luminescence, fluorescence, and time-resolved fluorescence resonance energy transfer (TR-FRET) based methods.
Introduction
IRAK4 is a central mediator of the innate immune system.[4] Upon activation of TLRs or IL-1Rs by their respective ligands, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[5] Within this complex, IRAK4 autophosphorylates and then phosphorylates other substrates, including IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1. This cascade ultimately results in the production of pro-inflammatory cytokines and chemokines. Given its pivotal role, the development of potent and selective IRAK4 inhibitors is a significant area of research for new anti-inflammatory therapeutics.
This document outlines the necessary steps to measure the in vitro potency of an IRAK4 inhibitor, using this compound as an example.
IRAK4 Signaling Pathway
The signaling cascade initiated by TLR/IL-1R activation and mediated by IRAK4 is depicted below. Inhibition of IRAK4 kinase activity is expected to block the downstream activation of NF-κB and MAPK pathways, thereby reducing the production of inflammatory mediators.
Caption: IRAK4 signaling pathway from TLR/IL-1R to inflammatory gene transcription.
Quantitative Data Summary
The inhibitory potency of various small molecules against IRAK4 has been determined using biochemical kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | IC50 (nM) | Assay Type | Reference |
| IRAK inhibitor 6 | 160 | Cell-free assay | |
| PF-06426779 | 1 | Kinase assay | |
| BMS-986126 | 5.3 | Kinase assay | |
| IRAK4 inhibitor 23 | 7 | Kinase assay | |
| IRAK-1-4 Inhibitor I | 200 | Kinase assay |
Experimental Protocols
General Workflow for IRAK4 Kinase Activity Assay
The general workflow for determining the IC50 of an IRAK4 inhibitor involves measuring the kinase activity at various concentrations of the compound.
Caption: General experimental workflow for an IRAK4 kinase activity assay.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is adapted from commercially available kits and measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human IRAK4 enzyme
-
This compound or other test inhibitors
-
Kinase Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in Kinase Assay Buffer.
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer.
-
Prepare serial dilutions of this compound in 100% DMSO, then dilute into Kinase Assay Buffer to create 4X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X this compound dilutions to the appropriate wells of a 384-well plate.
-
For positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of Kinase Assay Buffer with the corresponding DMSO concentration.
-
-
Enzyme Addition:
-
Add 5 µL of the 2X IRAK4 enzyme solution to the inhibitor and positive control wells.
-
Add 5 µL of Kinase Assay Buffer to the negative control wells.
-
Mix gently and incubate for 10-15 minutes at room temperature.
-
-
Reaction Initiation:
-
Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction.
-
The final reaction volume is 20 µL.
-
Mix the plate gently.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Reaction Termination and ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control (0% inhibition).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: TR-FRET-Based Kinase Assay (e.g., LanthaScreen®)
This protocol is based on the competitive binding of a fluorescently labeled tracer to the kinase's ATP pocket.
Materials:
-
Recombinant human IRAK4 enzyme
-
This compound or other test inhibitors
-
LanthaScreen® Eu-anti-tag antibody
-
LanthaScreen® Kinase Tracer
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Black, low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 3X solution of this compound serial dilutions in Kinase Buffer containing the appropriate concentration of DMSO.
-
Prepare a 3X solution of IRAK4 enzyme and Eu-anti-tag antibody in Kinase Buffer.
-
Prepare a 3X solution of the Kinase Tracer in Kinase Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the 3X this compound dilutions to the appropriate wells.
-
For positive and negative controls, add 5 µL of Kinase Buffer with DMSO.
-
-
Enzyme/Antibody Addition:
-
Add 5 µL of the 3X IRAK4/antibody mixture to all wells except the negative controls (tracer only).
-
-
Tracer Addition:
-
Add 5 µL of the 3X Kinase Tracer solution to all wells to initiate the binding reaction.
-
The final assay volume is 15 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Calculate the percentage of inhibition based on the TR-FRET ratio of the controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The protocols outlined in this document provide a robust framework for assessing the inhibitory activity of compounds like this compound against IRAK4 kinase. The choice of assay format will depend on the available instrumentation and throughput requirements. Accurate determination of inhibitor potency is a critical step in the drug discovery process for novel therapeutics targeting IRAK4-mediated inflammatory diseases.
References
Application Notes and Protocols for IRAK4 Inhibitor Administration in Mouse Models of Inflammation
A Representative Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial searches for the specific compound "Irak4-IN-6" did not yield detailed in vivo administration protocols or comprehensive quantitative data from mouse models of inflammation. Therefore, this document provides a representative guide based on publicly available information for other well-characterized IRAK4 inhibitors, such as BMS-986126, CA-4948, and PF-06650833. The protocols and data presented here are intended to serve as a starting point for researchers working with novel IRAK4 inhibitors. It is imperative to perform compound-specific optimization for dosage, vehicle formulation, and administration route.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are integral to the innate immune response, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases.[1][2] IRAK4 acts as a critical node, and its kinase activity is essential for the activation of downstream signaling molecules, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3] Consequently, the inhibition of IRAK4 has emerged as a promising therapeutic strategy for various inflammatory conditions.
This document provides detailed application notes and protocols for the administration of IRAK4 inhibitors in common mouse models of inflammation, including lipopolysaccharide (LPS)-induced systemic inflammation and collagen-induced arthritis (CIA).
Signaling Pathway of IRAK4 in Inflammation
Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. This leads to the formation of the Myddosome complex, where IRAK4 is brought into close proximity with other IRAK family members, such as IRAK1. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors like NF-κB and AP-1, and the subsequent transcription of inflammatory genes.
Quantitative Data Summary of IRAK4 Inhibitors in Mouse Models
The following table summarizes quantitative data from studies using various IRAK4 inhibitors in mouse models of inflammation. This data can be used as a reference for designing new experiments.
| Inhibitor | Mouse Model | Administration Route | Dosage | Frequency | Key Findings | Reference |
| CA-4948 | LPS-induced cytokine release | Oral gavage | Not specified | Single dose | Significant reduction of TNF-α (72%) and IL-6 (35%) in serum. | |
| CA-4948 | Collagen-Induced Arthritis (CIA) | Oral gavage | Not specified | Daily for 20 days | Inhibition of arthritis severity and decreased histopathological scores. | |
| PF-06650833 | Collagen-Induced Arthritis (CIA) | Oral gavage | Not specified | Daily for 20 days | Inhibition of arthritis severity. | |
| BMS-986126 | MRL/lpr and NZB/NZW lupus models | Not specified | 1, 3, 10 mg/kg/day | Daily | Dose-dependent inhibition of skin histopathology and other lupus-related endpoints. | |
| ND-2158 | Collagen-Induced Arthritis (CIA) in DBA mice | Not specified | 30 mg/kg | Daily from onset | Significant reduction in clinical arthritis scores. | |
| ND-2158 | MSU-induced air pouch inflammation in BALB/c mice | Not specified | Not specified | Daily for 6 days | Dose-dependent reduction in white blood cell count in the air pouch. |
Experimental Protocols
The following are detailed protocols for common in vivo experiments involving IRAK4 inhibitors.
Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to evaluate the acute anti-inflammatory effects of an IRAK4 inhibitor.
Experimental Workflow:
Materials:
-
8-10 week old mice (e.g., C57BL/6 or CD-1)
-
IRAK4 inhibitor
-
Vehicle for inhibitor (e.g., 0.5% methylcellulose in sterile water)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile phosphate-buffered saline (PBS)
-
Tools for oral gavage and intraperitoneal (i.p.) injection
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
-
Inhibitor Preparation: Prepare the IRAK4 inhibitor in a suitable vehicle. Solubility of novel compounds should be determined beforehand. For example, "this compound" is reported to be soluble in DMSO. For in vivo use, a suspension in a vehicle like 0.5% methylcellulose may be necessary.
-
Inhibitor Administration: Administer a single dose of the IRAK4 inhibitor or vehicle to the mice via oral gavage.
-
LPS Challenge: Three hours after inhibitor administration, challenge the mice with an i.p. injection of LPS (e.g., 1 mg/kg).
-
Sample Collection: At 1 and 3 hours post-LPS challenge, collect blood samples via a method such as cardiac puncture or retro-orbital bleeding. Process the blood to obtain serum or plasma and store at -80°C until analysis.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the serum or plasma samples using commercial ELISA kits according to the manufacturer's instructions.
Protocol 2: Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model for rheumatoid arthritis.
Experimental Workflow:
Materials:
-
DBA/1 mice (genetically susceptible to CIA)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
IRAK4 inhibitor
-
Vehicle for inhibitor
-
Calipers for paw measurement
Procedure:
-
Primary Immunization: Emulsify bovine type II collagen in CFA. Administer intradermal injections at the base of the tail of the mice.
-
Booster Immunization: On day 21, provide a booster immunization with type II collagen emulsified in IFA via intradermal injection.
-
Monitoring for Arthritis Onset: After the booster immunization, monitor the mice daily for signs of arthritis, such as paw swelling and redness.
-
Treatment: Once arthritis is established, randomize the mice into treatment groups and begin daily administration of the IRAK4 inhibitor or vehicle via oral gavage. A study duration of 20 days of treatment is common.
-
Clinical Assessment: Throughout the treatment period, monitor disease progression by:
-
Clinical Scoring: Score each paw on a scale of 0-4 based on the severity of inflammation.
-
Paw Thickness Measurement: Use calipers to measure the thickness of the paws.
-
-
Histopathology: At the end of the study, euthanize the mice and collect the paws for histopathological analysis to assess inflammation, cartilage erosion, and bone resorption.
Conclusion
The inhibition of IRAK4 presents a compelling therapeutic strategy for a multitude of inflammatory diseases. The protocols and data provided in this document offer a foundational resource for researchers to evaluate the efficacy of novel IRAK4 inhibitors in preclinical mouse models. Successful application of these models is a critical step in the development of new anti-inflammatory therapies. It is crucial to reiterate that the provided information is a generalized guide, and compound-specific optimization is essential for robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irak4 interleukin-1 receptor-associated kinase 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Reconstitution and Application of Lyophilized Irak4-IN-6 for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a central node in the innate immune signaling pathways.[1] It plays a pivotal role in the signal transduction cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are fundamental for recognizing pathogens and triggering inflammatory responses.[1][2] Upon activation, IRAK4 is recruited to the Myddosome complex, where it phosphorylates and activates downstream targets, including IRAK1.[3][4] This signaling cascade culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
Dysregulation of the IRAK4 signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus, making it a significant therapeutic target. Irak4-IN-6 is a potent and selective inhibitor of IRAK4, offering a valuable tool for studying the role of IRAK4 in these pathological processes. These application notes provide detailed protocols for the reconstitution of lyophilized this compound powder and its application in key in vitro experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related inhibitors to facilitate experimental design and data comparison.
| Parameter | Value | Compound | Assay Conditions | Reference |
| Biochemical IC₅₀ | 4 nM | This compound | In vitro kinase assay | |
| Biochemical IC₅₀ | 0.16 µM | IRAK inhibitor 6 | Cell-free assay | |
| Cellular IC₅₀ (IL-6) | 0.16 µM | Compound 19 (benzolactam) | Human whole blood assay | |
| Cellular IC₅₀ (IFNα) | 0.4 µM | Compound 4 (dihydrobenzofuran) | Human whole blood assay | |
| In vivo Efficacy | Significant reduction of serum TNF-α and IL-6 | Compound 42 | LPS-induced mouse model |
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Powder
This protocol details the steps for reconstituting lyophilized this compound powder to prepare stock and working solutions. Due to the hydrophobic nature of many kinase inhibitors, dimethyl sulfoxide (DMSO) is the recommended solvent for initial reconstitution.
Materials:
-
Lyophilized this compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Bath sonicator
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.
-
Preparation of Stock Solution (e.g., 10 mM): a. Carefully open the vial in a chemical fume hood. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 504.6 g/mol , add 198.18 µL of DMSO to 1 mg of powder). c. Recap the vial tightly and vortex thoroughly for at least 1-2 minutes to ensure the powder is completely dissolved. If insolubles are observed, brief sonication in a bath sonicator may aid in dissolution. d. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions in DMSO are typically stable for up to 6 months at -80°C and 1 month at -20°C.
-
Preparation of Working Solutions: a. When ready to use, thaw a single aliquot of the stock solution at room temperature. b. Prepare working solutions by diluting the DMSO stock in the appropriate cell culture medium or assay buffer. c. Important: To avoid precipitation, it is crucial to perform a serial dilution. Do not add the concentrated DMSO stock directly to a large volume of aqueous buffer. Instead, make an intermediate dilution in a smaller volume of media or buffer while vortexing gently. d. The final concentration of DMSO in the cell culture should be kept to a minimum (typically ≤ 0.5%) to avoid cellular toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Protocol 2: Cell-Based Cytokine Inhibition Assay
This protocol describes a method to determine the potency of this compound by measuring its inhibitory effect on the production of IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound working solutions
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Human IL-6 and TNF-α ELISA kits
-
Microplate reader
Experimental Workflow:
Caption: Workflow for assessing this compound inhibition of cytokine production.
Procedure:
-
Cell Preparation and Seeding: a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. Resuspend the cells in complete RPMI-1640 medium and determine cell viability and concentration. c. Seed the PBMCs into a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of complete medium.
-
Compound Treatment: a. Prepare a serial dilution of this compound in complete RPMI-1640 medium to achieve the final desired concentrations (e.g., 1000 nM to 0.1 nM). b. Add the diluted this compound solutions to the appropriate wells. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO. c. Pre-incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Cell Stimulation: a. Prepare a stock of LPS in RPMI-1640 medium. b. Add the LPS solution to each well to achieve a final concentration of 100 ng/mL. Add medium without LPS to the "unstimulated control" wells. c. Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: a. After incubation, centrifuge the plate at 400 x g for 5 minutes. b. Carefully collect the cell-free supernatant from each well for cytokine analysis. The supernatant can be stored at -80°C until analysis.
-
Cytokine Measurement by ELISA: a. Quantify the concentration of IL-6 and TNF-α in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: a. Generate a standard curve from the cytokine standards. b. Calculate the concentration of IL-6 and TNF-α in each sample. c. Determine the percentage of inhibition for each this compound concentration relative to the vehicle-treated, LPS-stimulated control. d. Plot the dose-response curve and calculate the IC₅₀ value.
Protocol 3: Western Blot Analysis of IRAK4 Pathway Activation
This protocol provides a method to assess the effect of this compound on the phosphorylation of downstream targets in the IRAK4 signaling pathway, such as IκBα, by Western blot.
Materials:
-
Cell line responsive to TLR stimulation (e.g., THP-1 monocytes)
-
Appropriate cell culture medium
-
This compound working solutions
-
LPS from E. coli
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells (e.g., THP-1) in a 6-well plate and allow them to adhere or differentiate as required. b. Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours. c. Stimulate the cells with LPS (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to observe phosphorylation events.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer. b. Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Repeat the process for total protein and loading control antibodies.
-
Detection: a. Apply ECL substrate to the membrane and visualize the protein bands using an imaging system. b. Quantify the band intensities using densitometry software and normalize to the loading control.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. Always refer to the manufacturer's instructions for specific reagents and kits. Handle all chemicals with appropriate safety precautions.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Inhibition of NF-κB Activation with a Representative IRAK4 Inhibitor (Modeled on Irak4-IN-6)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific data for a compound designated "Irak4-IN-6" is not publicly available. The following application notes and protocols are based on the established mechanisms and data for potent and selective IRAK4 inhibitors, such as the structurally similar Irak4-IN-20 and other well-characterized molecules.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1][2] It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][4] Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming the Myddosome.[4] Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB).
Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Dysregulation of the IRAK4-NF-κB signaling axis is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Consequently, small molecule inhibitors of IRAK4 kinase activity are a promising therapeutic strategy for these conditions.
These application notes provide detailed protocols to measure the inhibitory effect of a representative IRAK4 inhibitor, herein modeled as this compound, on NF-κB activation. The protocols cover both direct and indirect measures of pathway inhibition, from biochemical assays to cell-based functional readouts.
Signaling Pathway Diagram
Caption: IRAK4-mediated NF-κB signaling pathway and point of inhibition.
Data Presentation
The potency of IRAK4 inhibitors is typically determined through a combination of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
Table 1: Biochemical and Cellular Potency of Representative IRAK4 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Type | Reference |
| PF-06650833 | IRAK4 | Kinase Activity | 0.52 | - | |
| BAY-1834845 | IRAK4 | Kinase Activity | 3.55 | - | |
| BIO-8169 | IRAK4 | Kinase Activity | 0.23 | - | |
| PF-06426779 | IRAK4 | Kinase Activity | 1 | - | |
| PF-06426779 | IRAK4 | Cellular (LPS-induced IL-6) | 12 | Human PBMCs | |
| IRAK inhibitor 6 | IRAK4 | Kinase Activity | 160 | - | |
| Emavusertib (CA-4948) | IRAK4/FLT3 | Kinase Activity | 5.3 | - |
Note: Data for "this compound" is not available; the table presents data from other known IRAK4 inhibitors to provide a comparative context for expected potency.
Experimental Protocols
Protocol 1: IRAK4 Kinase Inhibition Assay (Biochemical)
This protocol determines the in vitro potency of this compound by measuring its ability to inhibit the enzymatic activity of recombinant IRAK4.
Objective: To calculate the IC50 value of this compound against IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., myelin basic protein or a specific peptide)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 1 mM. Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations (e.g., 10 µM to 0.1 nM).
-
Assay Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the IRAK4 enzyme and the kinase substrate in assay buffer.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near its Km for IRAK4.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection (using ADP-Glo™):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data using controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme or a potent control inhibitor).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the biochemical IRAK4 kinase inhibition assay.
Protocol 2: Cellular Inhibition of NF-κB-Mediated Cytokine Production
This protocol measures the functional consequence of IRAK4 inhibition by quantifying the reduction in pro-inflammatory cytokine secretion from stimulated immune cells.
Objective: To determine the cellular potency (IC50) of this compound by measuring its inhibitory effect on TNF-α and IL-6 production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 monocytes.
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Lipopolysaccharide (LPS) from E. coli (TLR4 agonist).
-
This compound (or other test compounds).
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
ELISA kits for human TNF-α and IL-6.
-
Microplate reader for ELISA.
Methodology:
-
Cell Plating: Seed PBMCs or THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the cells (e.g., 50 µL, resulting in a final volume of 150 µL).
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare a stock solution of LPS.
-
Add 50 µL of LPS solution to each well to achieve a final concentration known to elicit a robust cytokine response (e.g., 100 ng/mL for PBMCs). Include unstimulated (vehicle only) and stimulated (LPS + DMSO) controls.
-
The final culture volume should be 200 µL.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for cytokine analysis.
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of TNF-α and IL-6 in each sample.
-
Normalize the data (0% inhibition = LPS + DMSO; 100% inhibition = unstimulated).
-
Plot the percent inhibition against the log of inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Protocol 3: Measurement of NF-κB Nuclear Translocation by Immunofluorescence
This protocol directly visualizes and quantifies the inhibition of NF-κB (p65 subunit) translocation from the cytoplasm to the nucleus.
Objective: To assess the effect of this compound on the subcellular localization of NF-κB p65.
Materials:
-
HeLa cells or RAW 264.7 macrophages.
-
DMEM with 10% FBS.
-
Glass coverslips or 96-well imaging plates.
-
Stimulant (e.g., IL-1β or LPS).
-
This compound.
-
Fixative: 4% Paraformaldehyde (PFA).
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-NF-κB p65.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Fluorescence microscope or high-content imaging system.
Methodology:
-
Cell Culture: Seed cells on coverslips or in an imaging plate and allow them to adhere overnight.
-
Treatment and Stimulation:
-
Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with IL-1β (10 ng/mL) or LPS (1 µg/mL) for 30-60 minutes.
-
-
Fixation and Permeabilization:
-
Wash cells twice with cold PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount coverslips onto slides or image the plate directly.
-
Acquire images using a fluorescence microscope. Capture the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal. An increase in this ratio indicates nuclear translocation.
-
Compare the ratios across different treatment conditions to determine the extent of inhibition.
-
Note on Expected Results: Studies have shown that potent IRAK4 kinase inhibitors can effectively block cytokine production but may not completely inhibit the nuclear translocation of NF-κB p65. This suggests that the scaffolding function of IRAK4, which is independent of its kinase activity, might be sufficient for partial NF-κB activation. Therefore, this compound may show a more pronounced effect in the cytokine release assay (Protocol 2) than in the nuclear translocation assay (Protocol 3).
Caption: Experimental workflow for NF-κB p65 nuclear translocation assay.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing IRAK4-IN-6 Concentration to Avoid Off-Target Effects
Welcome to the technical support center for IRAK4-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this potent and selective IRAK4 inhibitor while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Zimlovisertib (PF-06650833), is a potent, selective, and orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] It functions by binding to the ATP-binding site of the IRAK4 kinase domain, thereby blocking its catalytic activity. IRAK4 is a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). By inhibiting IRAK4, this compound effectively blocks the downstream activation of NF-κB and MAPK signaling, which in turn reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Q2: What are the key advantages of using a selective IRAK4 inhibitor like this compound?
A2: IRAK4 possesses both a kinase function and a scaffolding function, both of which are crucial for the assembly of the Myddosome signaling complex and a robust immune response.[2] While some signaling can occur through the scaffolding function alone, the kinase activity is essential for the production of inflammatory cytokines.[3] A highly selective inhibitor like this compound allows for the specific interrogation of the kinase-dependent functions of IRAK4, minimizing confounding effects from the inhibition of other kinases. This selectivity is crucial for reducing the potential for off-target cellular toxicity and for obtaining clear, interpretable experimental results.
Q3: What is the difference between the kinase and scaffolding functions of IRAK4?
A3: IRAK4 has two distinct roles:
-
Kinase Function: This is the enzymatic activity of IRAK4, where it phosphorylates downstream substrates, most notably IRAK1, to propagate the inflammatory signaling cascade. This compound directly inhibits this function.
-
Scaffolding Function: IRAK4 also acts as a structural platform, facilitating the assembly of the "Myddosome" complex, which includes the adaptor protein MyD88 and other IRAK family members. This assembly is crucial for bringing signaling components into close proximity. While this compound primarily targets the kinase activity, the scaffolding function may still allow for partial pathway activation in some contexts.
Q4: In which cell lines can I test this compound?
A4: this compound can be tested in a variety of cell lines relevant to immunology and oncology. Suitable cell lines include human monocytic cell lines like THP-1, peripheral blood mononuclear cells (PBMCs), and B-cell lymphoma lines with MYD88 mutations, such as those derived from patients with Waldenström macroglobulinemia or activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). The choice of cell line should be guided by the specific research question and the expression levels of IRAK4 and other components of the TLR/IL-1R signaling pathway.
Quantitative Data Summary
The following tables summarize the inhibitory activity and selectivity of this compound.
Table 1: Inhibitory Potency of this compound
| Assay Type | Target | Species | IC50 | Reference |
| Biochemical Assay | IRAK4 | Human | 0.2 nM | [1] |
| Cell-Based Assay (PBMC) | IRAK4 | Human | 2.4 nM | [1] |
| Human Whole Blood Assay | IRAK4 | Human | 8.8 nM |
Table 2: Selectivity Profile of this compound (PF-06650833)
A kinome scan of PF-06650833 against a panel of 278 kinases at a concentration of 200 nM showed approximately 100% inhibition of IRAK4. While a complete public dataset is not available, studies have identified a limited number of off-target kinases that are inhibited to a lesser extent.
| Kinase | Percent Inhibition at 200 nM | IC50 (nM) | Selectivity over IRAK4 (fold) |
| IRAK4 | ~100% | 0.2 | 1 |
| IRAK1 | >70% | ~1,400 | ~7,000 |
| MNK2 | >70% | >1,000 | >5,000 |
| LRRK2 | >70% | >1,000 | >5,000 |
| CLK4 | >70% | >1,000 | >5,000 |
| CK1γ1 | >70% | >1,000 | >5,000 |
Note: The IC50 values for off-target kinases are estimations based on available data indicating greater than 70% inhibition at 200 nM. The high fold selectivity underscores the specificity of this compound.
Signaling Pathway and Experimental Workflow Diagrams
IRAK4 Signaling Pathway
References
- 1. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EULAR Abstract Archive [scientific.sparx-ip.net]
Irak4-IN-6 degradation in cell culture media
Technical Support Center: Irak4-IN-6
Disclaimer: The following information is provided as a general guide for a hypothetical IRAK4 inhibitor, "this compound". The stability and behavior of any specific small molecule can vary. It is crucial to perform stability studies under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has a slight yellow tint. Is this normal?
A color change in a small molecule inhibitor solution may indicate chemical degradation or oxidation.[1] This can be influenced by factors such as exposure to light, air, or impurities in the solvent.[1] It is recommended to prepare fresh stock solutions and assess the integrity of the compound before use.
Q2: I'm observing inconsistent results in my long-term (48-72 hour) cell culture experiments. Could this be related to this compound degradation?
Yes, inconsistent biological effects can be a sign of inhibitor instability in the cell culture media over the course of the experiment.[2] Small molecules can degrade in aqueous and complex biological media, with stability ranging from hours to days.[2] For long-term experiments, it is advisable to refresh the media with a fresh inhibitor at regular intervals.[2]
Q3: Can components in my cell culture media, like fetal bovine serum (FBS), affect the activity of this compound?
Media components, especially serum proteins, can bind to small molecules, which may reduce their effective concentration and impact their stability. It is recommended to evaluate the inhibitor's efficacy in both serum-free and serum-containing media to understand any potential effects.
Q4: I noticed some precipitation after thawing my frozen stock solution of this compound. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To address this, thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use. Storing solutions at very high concentrations can increase the likelihood of precipitation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced or no inhibition of IRAK4 signaling (e.g., downstream p-IRAK1 levels are not decreased) | 1. Degradation of this compound: The compound may be unstable in the cell culture media under your experimental conditions. 2. Suboptimal Concentration: The concentration of this compound may be too low for effective inhibition. | 1. Assess Compound Stability: Perform a stability study by incubating this compound in your specific cell culture media and analyzing its concentration over time using LC-MS (see Experimental Protocol 1). 2. Dose-Response Curve: Conduct a dose-response experiment to determine the optimal inhibitory concentration (IC50) in your cell line. 3. Media Refresh: For experiments longer than 24 hours, consider replacing the media with freshly prepared this compound every 24 hours. |
| High variability between experimental replicates | 1. Inconsistent this compound Concentration: This could be due to degradation, precipitation, or adsorption to plasticware. 2. Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | 1. Use Low-Binding Plasticware: Prepare and store solutions in low-protein-binding tubes and plates. 2. Proper Aliquoting: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. 3. Visual Inspection: Before adding to cells, visually inspect the working solution for any signs of precipitation. |
| Increased cell toxicity at expected effective concentrations | 1. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 2. Off-Target Effects: The inhibitor may be affecting other cellular pathways. | 1. Control Solvent Concentration: Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO). 2. Lowest Effective Dose: Use the lowest concentration of this compound that achieves the desired level of inhibition. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media via LC-MS
Objective: To quantify the concentration of intact this compound in cell culture media over time to determine its stability under experimental conditions.
Methodology:
-
Preparation of Media Samples:
-
Prepare a solution of this compound in your experimental cell culture medium (e.g., DMEM + 10% FBS) at the final working concentration.
-
Incubate this solution under standard cell culture conditions (37°C, 5% CO2).
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot of the media.
-
-
Sample Processing:
-
To precipitate proteins, add three volumes of ice-cold acetonitrile to each media aliquot.
-
Vortex thoroughly and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Use a suitable C18 reverse-phase column for separation.
-
The mobile phase can consist of a gradient of water and acetonitrile with 0.1% formic acid.
-
Monitor the mass-to-charge ratio (m/z) corresponding to this compound.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of remaining this compound.
-
Protocol 2: Bioactivity Assay for this compound Functionality
Objective: To assess the biological activity of this compound over time by measuring its ability to inhibit the IRAK4 signaling pathway.
Methodology:
-
Cell Plating:
-
Plate a suitable cell line (e.g., THP-1 monocytes) in a multi-well plate and allow them to adhere overnight.
-
-
Preparation of Conditioned Media:
-
In a separate flask, incubate cell culture media containing this compound at your working concentration for different durations (e.g., 0, 8, 24, 48 hours) under standard cell culture conditions. This will serve as your "conditioned media."
-
-
Cell Treatment:
-
Remove the existing media from the plated cells.
-
Add the conditioned media (from each time point) to the cells.
-
Incubate for a short period (e.g., 1-2 hours) to allow the inhibitor to act on the cells.
-
-
Pathway Stimulation:
-
Stimulate the IRAK4 pathway by adding a TLR agonist, such as LPS (lipopolysaccharide), to the wells.
-
Incubate for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and Western Blotting:
-
Wash the cells with cold PBS and lyse them.
-
Perform a Western blot analysis on the cell lysates to detect the levels of phosphorylated IRAK1 (p-IRAK1), a downstream target of IRAK4.
-
-
Data Analysis:
-
Quantify the band intensity for p-IRAK1 and normalize it to a loading control (e.g., total IRAK1 or GAPDH).
-
A decrease in the ability of the conditioned media to inhibit p-IRAK1 formation over time indicates a loss of bioactivity, likely due to degradation.
-
Quantitative Data Summary
The following tables contain hypothetical data for illustrative purposes.
Table 1: Stability of this compound in Cell Culture Media (DMEM + 10% FBS) at 37°C as determined by LC-MS.
| Incubation Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 2 | 98.5 |
| 4 | 95.2 |
| 8 | 88.1 |
| 24 | 65.7 |
| 48 | 40.3 |
Table 2: Bioactivity of this compound in Conditioned Media as Measured by Inhibition of p-IRAK1.
| Media Pre-incubation Time (hours) | p-IRAK1 Inhibition (%) |
| 0 | 92.5 |
| 8 | 85.3 |
| 24 | 60.1 |
| 48 | 35.8 |
Visualizations
Caption: IRAK4 is a key kinase in TLR and IL-1R signaling pathways.
Caption: Experimental workflow for determining compound stability in media.
References
managing high background noise in Irak4-IN-6 ELISA assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage high background noise in ELISA assays involving the selective IRAK4 inhibitor, IRAK4-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is IRAK4 and why is it a target in ELISA assays?
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical protein kinase involved in the innate immune system's signaling pathways.[1] It plays a key role in the signal transduction of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Dysregulation of the IRAK4 signaling pathway is implicated in numerous autoimmune and inflammatory diseases, making it a significant therapeutic target. ELISA assays are used to screen for and characterize inhibitors of IRAK4, such as this compound, to assess their potency and efficacy.
Q2: What is this compound?
This compound is a selective inhibitor of the IRAK4 kinase. In a biochemical assay, it has a reported IC50 of 0.16 μM, indicating its potency in blocking IRAK4 activity. In the context of an ELISA, this compound is likely used to compete with a substrate or another molecule for binding to the IRAK4 enzyme, allowing for the measurement of its inhibitory activity.
Q3: What type of ELISA is likely being used with this compound?
Given that this compound is a small molecule inhibitor, the most common ELISA format would be a competitive ELISA or an inhibition assay . In this setup, the inhibitor (this compound) in a sample competes with a labeled substrate or antibody for binding to a limited amount of coated IRAK4 protein. A lower signal indicates a higher concentration or potency of the inhibitor.
Q4: What are the most common general causes of high background in an ELISA?
High background in an ELISA can be attributed to several factors, including:
-
Insufficient Washing: Inadequate removal of unbound reagents.
-
Inadequate Blocking: Non-specific binding of antibodies or other reagents to the plate surface.
-
High Reagent Concentration: Using overly concentrated detection antibodies or enzyme conjugates.
-
Cross-Reactivity: The detection antibody may be binding to other molecules in the well.
-
Contamination: Microbial or chemical contamination of buffers, reagents, or samples.
-
Prolonged Incubation or Development Time: Allowing the substrate reaction to proceed for too long.
-
Improper Storage of Reagents: Degradation of kit components, especially the substrate.
Troubleshooting Guide for High Background Noise
This guide addresses specific issues that can lead to high background when using this compound in an ELISA.
| Problem | Potential Cause | Recommended Solution |
| High signal in negative control wells (no inhibitor) | 1. Substrate Degradation: The substrate solution may have deteriorated, leading to spontaneous color change. 2. Contaminated Buffers: Wash buffer or substrate buffer may be contaminated with enzymes or other interfering substances. 3. Insufficient Blocking: The blocking buffer is not effectively preventing non-specific binding of the detection antibody to the plate. | 1. Use a fresh, colorless substrate solution. 2. Prepare fresh buffers using high-purity water. Consider filtering buffers. 3. Increase the blocking incubation time or try a different blocking agent (e.g., increase BSA concentration, use non-fat dry milk, or a commercial blocking buffer). |
| Uniformly high background across the entire plate | 1. Overly Concentrated Detection Antibody/Enzyme Conjugate: Too much detection reagent leads to high non-specific signal. 2. Inadequate Washing: Residual unbound detection antibody remains in the wells. 3. Prolonged Substrate Incubation: The color development step was too long, saturating the signal. | 1. Perform a titration (checkerboard assay) to determine the optimal concentration of the detection antibody and enzyme conjugate. 2. Increase the number of wash cycles and/or the volume of wash buffer. Ensure complete aspiration of buffer after each wash. 3. Reduce the substrate incubation time or measure the plate at earlier time points. Immediately read the plate after adding the stop solution. |
| High background specifically in wells with this compound | 1. Inhibitor Precipitation: this compound may be precipitating out of solution at the tested concentrations, causing light scatter and artificially high absorbance readings. 2. Non-specific Binding of Inhibitor: The inhibitor itself might be binding non-specifically to the plate or other assay components. 3. Contaminated Inhibitor Stock: The this compound stock solution may be contaminated. | 1. Check the solubility of this compound in your assay buffer. The reported DMSO solubility is 7 mg/mL (17.65 mM). Ensure the final DMSO concentration in the well is low (typically <1%) and consistent across all wells. Visually inspect wells for any precipitate. 2. Include a control plate with no coated IRAK4 protein to assess the inhibitor's non-specific binding. 3. Use a fresh, high-quality stock of the inhibitor. |
| Edge Effects (higher background on outer wells) | 1. Uneven Temperature: Inconsistent temperature across the plate during incubation can lead to variability in reaction rates. 2. Evaporation: Evaporation from the outer wells can concentrate reagents, leading to higher signal. | 1. Ensure uniform temperature by incubating the plate away from drafts and heat sources. Floating the sealed plate in a water bath can also help. 2. Use plate sealers during incubation steps to prevent evaporation. Avoid stacking plates during incubation. |
Experimental Protocols
Protocol 1: Checkerboard Titration to Optimize Antibody Concentration
This protocol is used to determine the optimal concentrations of the capture/coating protein (IRAK4) and the detection antibody to maximize the signal-to-noise ratio.
-
Prepare IRAK4 Coating Dilutions: Prepare serial dilutions of the IRAK4 protein in a suitable coating buffer (e.g., phosphate-buffered saline, pH 7.4). Concentrations could range from 0.5 to 10 µg/mL.
-
Coat Plate: Pipette the different concentrations of IRAK4 down the columns of a 96-well plate (e.g., Column 1: 10 µg/mL, Column 2: 5 µg/mL, etc.). Leave one column uncoated as a control. Incubate according to the standard protocol (e.g., overnight at 4°C).
-
Wash and Block: Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20). Block all wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Prepare Detection Antibody Dilutions: During blocking, prepare serial dilutions of the detection antibody in assay diluent.
-
Add Detection Antibody: After washing the blocked plate, add the different dilutions of the detection antibody across the rows of the plate.
-
Incubate, Wash, and Develop: Proceed with the standard incubation, washing, and substrate development steps.
-
Analyze Results: Identify the combination of coating protein and detection antibody concentrations that provides a high signal for positive controls and a low signal for negative/blank controls (OD < 0.2 is often a good target for the blank).
Protocol 2: Optimizing Blocking Buffer and Incubation Time
-
Coat Plate: Coat a 96-well plate with the optimal concentration of IRAK4 protein determined from Protocol 1.
-
Wash: Wash the plate as per the standard protocol.
-
Test Blocking Conditions:
-
Buffer Type: In different sets of wells, test various blocking buffers (e.g., 1% BSA, 3% BSA, 5% non-fat dry milk, commercial casein-based blockers).
-
Incubation Time: For each buffer, test different incubation times (e.g., 1 hour, 2 hours, 4 hours at room temperature, or overnight at 4°C).
-
-
Complete the Assay: After the blocking step, wash the plate and continue with the rest of the ELISA protocol using a constant, known concentration of detection antibody. Include negative control wells (no detection antibody) for each blocking condition.
-
Analyze Results: Compare the background signal (OD values in negative control wells) for each condition. The optimal blocking buffer and time will result in the lowest background signal without significantly reducing the specific signal.
Visualizations
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting high background in ELISA assays.
References
preventing Irak4-IN-6 precipitation in aqueous solutions
Welcome to the technical support center for IRAK4-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: this compound is a potent and selective, orally efficacious inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Due to its hydrophobic nature, it has low solubility in aqueous solutions. The recommended primary solvent for creating stock solutions of this compound is dimethyl sulfoxide (DMSO). A solubility of 125 mg/mL in DMSO has been reported, which may require sonication to achieve.[1][2]
Q2: I observed a precipitate when I added my this compound DMSO stock solution to my cell culture medium. What is the cause?
A2: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent, like DMSO, is rapidly diluted into an aqueous solution where it is poorly soluble, such as cell culture medium or phosphate-buffered saline (PBS). This leads to the formation of a precipitate as the compound is no longer able to stay in solution.
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A3: To avoid cellular toxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. For many cell lines, a final DMSO concentration of 0.1% or lower is recommended. It is crucial to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your experimental samples, to account for any effects of the solvent.
Q4: If my this compound solution has already precipitated, can I redissolve it?
A4: For compounds with low aqueous solubility, gentle warming of the solution (not exceeding 37-40°C for cell culture applications) or brief sonication can sometimes help to redissolve the precipitate.[3] However, it is always preferable to prevent precipitation from occurring in the first place by using proper dilution techniques. Be aware that heating can potentially degrade the compound or other components in the medium.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to preparing aqueous working solutions of this compound while minimizing the risk of precipitation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding DMSO stock to aqueous medium. | The concentration of this compound in the final working solution exceeds its aqueous solubility limit. Rapid change in solvent polarity causes the compound to "crash out." | Use a stepwise dilution method: Prepare an intermediate dilution of the this compound stock solution in a small volume of serum-free medium or PBS before adding it to the final volume of complete medium. Ensure rapid and thorough mixing: Add the DMSO stock dropwise to the aqueous solution while vortexing or swirling to ensure immediate and even dispersion. |
| Solution appears cloudy or a fine precipitate forms over time in the incubator. | The compound is coming out of solution due to interactions with media components, temperature fluctuations, or prolonged incubation. | Reduce the final concentration: Ensure the final working concentration of this compound is well below its solubility limit in your specific cell culture medium. Maintain temperature: Pre-warm the cell culture medium to 37°C before adding the inhibitor to minimize temperature shocks. |
| Inconsistent or unreliable experimental results. | Micro-precipitation of this compound is leading to an inaccurate and uneven concentration of the inhibitor. | Visually inspect solutions: Before adding to cells, carefully inspect the final working solution for any signs of precipitation. A quick check of a small aliquot under a microscope can also be helpful. Prepare fresh solutions: Prepare working solutions of this compound fresh for each experiment from a frozen DMSO stock. |
| Observed cell toxicity. | The final DMSO concentration is too high. The precipitate itself may be causing cytotoxic effects. | Calculate and minimize final DMSO concentration: Ensure the final DMSO concentration is within the tolerated range for your specific cell line (ideally ≤ 0.1%). Prevent precipitation: Follow the recommended protocols to avoid the formation of cytotoxic precipitates. |
Quantitative Data
Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (247.73 mM) | Sonication may be required.[1][2] |
| In vivo formulation 1 | ≥ 2.08 mg/mL (4.12 mM) | Clear solution in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. |
| In vivo formulation 2 | ≥ 2.08 mg/mL (4.12 mM) | Clear solution in 10% DMSO, 90% (20% SBE-β-CD in saline). |
Comparative Solubility of Other IRAK4 Inhibitors
| Compound | Solvent | Concentration |
| IRAK inhibitor 6 | DMSO | 7 mg/mL (17.65 mM) |
| IRAK4-IN-1 | DMSO | 4 mg/mL (11.85 mM) |
| IRAK4-IN-1 | Ethanol | 1 mg/mL |
| IRAK4-IN-2 | DMSO | 6-30 mg/mL (depending on batch) |
| IRAK-4 protein kinase inhibitor 2 | DMSO | 56 mg/mL (198.4 mM) |
| IRAK4-IN-4 | DMSO | 68 mg/mL (199.78 mM) |
| IRAK4-IN-7 | DMSO | 13.89 mg/mL (33.28 mM) |
| IRAK4-IN-8 | DMSO | 20 mg/mL (45.26 mM) |
| KT-474 | DMSO | 100 mg/mL (115.48 mM) |
Note: The solubility of these compounds in aqueous solutions is generally very low.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
This protocol is designed to minimize precipitation when preparing aqueous working solutions of this compound for in vitro experiments.
Materials:
-
This compound (solid powder)
-
100% DMSO (cell culture grade, anhydrous)
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium (serum-free or complete, as required by your experiment)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Start by dissolving the solid this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved. If necessary, brief vortexing or sonication can be used.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
From your 10 mM stock, prepare a 1:10 dilution in 100% DMSO to create a 1 mM intermediate stock solution. This can make subsequent dilutions into aqueous media more manageable and accurate.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
To prepare your final working solution (e.g., 10 µM), you will perform a further dilution of your intermediate or high-concentration stock into the pre-warmed medium.
-
Crucially, do not add the DMSO stock directly into the full volume of medium. Instead, add the required volume of the DMSO stock solution to a smaller volume of the medium while gently vortexing or swirling.
-
Example: To make 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the 10 mM DMSO stock to 999 µL of pre-warmed cell culture medium.
-
Immediately mix the solution thoroughly to ensure rapid and even dispersion of the compound.
-
-
Verification and Use:
-
Visually inspect the final working solution for any signs of cloudiness or precipitation.
-
Use the freshly prepared working solution for your cell-based assays immediately.
-
Protocol 2: Western Blot for IRAK4 Levels
This protocol provides a general workflow for assessing IRAK4 protein levels in cell lysates after treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IRAK4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against IRAK4 (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
-
Visualizations
Caption: The IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Caption: Recommended workflow for preparing this compound working solutions.
References
addressing cellular toxicity of Irak4-IN-6 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cellular toxicity with the IRAK4 inhibitor, Irak4-IN-6, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IRAK4 inhibitors like this compound?
A: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune system.[1] It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2] Upon receptor activation, IRAK4 is recruited to a complex with the adaptor protein MyD88, leading to the formation of the "Myddosome." Within this complex, IRAK4 becomes activated through autophosphorylation and then phosphorylates downstream targets, primarily IRAK1 and IRAK2. This phosphorylation cascade ultimately activates downstream signaling pathways, including NF-κB and MAPK, which drive the production of pro-inflammatory cytokines. IRAK4 inhibitors like this compound are designed to bind to the kinase domain of IRAK4, preventing its phosphorylation activity and thereby blocking the downstream inflammatory response.
Q2: I am observing significant cellular toxicity at high concentrations of this compound. Is this expected?
A: While potent inhibition of a target is desirable, cellular toxicity at high concentrations of a small molecule inhibitor can be a concern and may arise from several factors. These can include:
-
On-target toxicity: The intended target, IRAK4, may have essential cellular functions beyond the inflammatory pathway you are studying. Complete and sustained inhibition of IRAK4 at high concentrations could disrupt these functions, leading to toxicity.
-
Off-target effects: At higher concentrations, small molecule inhibitors can bind to other kinases or proteins with lower affinity, leading to unintended and potentially toxic effects. This is a common challenge in drug development.
-
Compound-specific issues: The chemical properties of this compound itself, such as poor solubility at high concentrations leading to aggregation, could contribute to cellular stress and toxicity.
Q3: How can I differentiate between on-target and off-target toxicity of this compound?
A: Distinguishing between on-target and off-target effects is a critical step in troubleshooting. Several experimental approaches can be employed:
-
Dose-response analysis: A steep dose-response curve for toxicity that closely tracks the IC50 for IRAK4 inhibition may suggest on-target effects. Conversely, toxicity that only appears at concentrations significantly higher than the IC50 is more indicative of off-target binding.
-
Rescue experiments: If the toxicity is on-target, expressing a drug-resistant mutant of IRAK4 in your cells should rescue the toxic phenotype.
-
Use of a structurally distinct IRAK4 inhibitor: If a second, structurally different IRAK4 inhibitor produces the same phenotype, it strengthens the case for on-target toxicity.
-
IRAK4 knockout/knockdown cells: Testing the compound in cells where IRAK4 has been genetically removed (knockout) or its expression is reduced (knockdown) is a powerful control. If the toxicity persists in these cells, it is definitively an off-target effect.
Troubleshooting Guides
Issue: High Background Toxicity in Cell-Based Assays
Possible Cause 1: Off-Target Kinase Inhibition
Many kinases share structural similarities in their ATP-binding pockets, making off-target inhibition a common issue with kinase inhibitors, especially at high concentrations.
Troubleshooting Steps:
-
Kinase Profiling: Perform a kinase panel screen to identify other kinases that this compound may be inhibiting.
-
Lower Concentration: Determine the lowest effective concentration of this compound that provides sufficient IRAK4 inhibition for your experimental window. This can be achieved by performing a detailed dose-response curve for your functional assay.
-
Synergistic Inhibition: Consider using a lower concentration of this compound in combination with an inhibitor of a different node in the same pathway to achieve the desired level of pathway inhibition without high-dose toxicity.
Possible Cause 2: Compound Precipitation
Poor solubility at high concentrations can lead to compound precipitation, causing cellular stress and non-specific toxicity.
Troubleshooting Steps:
-
Solubility Assessment: Determine the aqueous solubility of this compound in your cell culture medium.
-
Visual Inspection: Before adding to cells, inspect the prepared this compound solution for any signs of precipitation.
-
Solubilizing Agents: If solubility is an issue, consider the use of alternative, biocompatible solvents or formulating with solubilizing agents, being mindful of their own potential toxicity.
Possible Cause 3: Disruption of Essential Cellular Processes
IRAK4, while a key inflammatory mediator, may have other cellular roles. Potent, sustained inhibition could be detrimental.
Troubleshooting Steps:
-
Pulsed Treatment: Instead of continuous exposure, consider a pulsed treatment with this compound, followed by a washout period. This may be sufficient to inhibit the desired signaling event without causing long-term cellular stress.
-
Cellular Health Assays: Run a panel of cellular health assays in parallel with your functional experiments. These can include assays for apoptosis (e.g., Caspase-3/7 activity), necrosis (e.g., LDH release), and general metabolic activity (e.g., MTT or resazurin reduction).
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase | IC50 (nM) |
| IRAK4 | 10 |
| Kinase A | 500 |
| Kinase B | 1,200 |
| Kinase C | >10,000 |
This table illustrates how to present kinase selectivity data. A highly selective compound will have a significantly lower IC50 for the intended target (IRAK4) compared to other kinases.
Table 2: Example Cellular Viability Data
| This compound Conc. (µM) | % Viability (MTT Assay) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100 | 1.0 |
| 0.1 | 98 | 1.1 |
| 1 | 95 | 1.5 |
| 10 | 60 | 4.2 |
| 50 | 20 | 8.9 |
This table provides a template for summarizing quantitative data from cellular toxicity assays.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Caspase-Glo® 3/7 Assay (Apoptosis)
This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Express the results as fold change in luminescence relative to the vehicle-treated control.
Visualizations
Caption: IRAK4 Signaling Pathway and the point of inhibition by this compound.
Caption: Decision tree for troubleshooting the source of cellular toxicity.
References
interpreting unexpected Western blot bands with Irak4-IN-6 treatment
Welcome to the technical support center for IRAK4-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting Western blot results and troubleshooting unexpected findings when using this selective IRAK4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) with an in vitro IC50 of 0.16 μM.[1] Its primary mechanism of action is to bind to the ATP-binding pocket of IRAK4, thereby preventing the phosphorylation of its downstream substrates.[2] This inhibition disrupts the signaling cascade originating from Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which are crucial for the innate immune response and are implicated in various inflammatory diseases and cancers.[3][4]
Q2: How can I confirm that this compound is effectively inhibiting IRAK4 in my Western blot experiment?
Effective inhibition of IRAK4 by this compound can be assessed by examining the phosphorylation status of its direct downstream target, IRAK1.[5] Upon activation of the TLR/IL-1R pathway (e.g., with LPS stimulation), IRAK4 phosphorylates IRAK1. Treatment with an effective concentration of this compound should lead to a dose-dependent decrease in the level of phosphorylated IRAK1 (p-IRAK1) relative to the total IRAK1 protein. It is also possible to probe for the autophosphorylation of IRAK4 itself, which should be blocked by the inhibitor.
Q3: Does this compound treatment affect total IRAK4 protein levels?
As a kinase inhibitor, this compound is not expected to directly cause the degradation of total IRAK4 protein, especially in short-term experiments. Its function is to block the catalytic activity of the enzyme. If you observe a significant decrease in total IRAK4 levels, it might be due to secondary effects of prolonged treatment, off-target effects, or issues with protein loading consistency.
Q4: What are the known functions of IRAK4 that might be affected by this compound?
IRAK4 has two main functions: a kinase activity and a scaffolding function. This compound directly inhibits the kinase activity. However, the scaffolding function, which is essential for the assembly of the Myddosome signaling complex, may also be indirectly affected by the conformational changes induced by inhibitor binding or by the lack of downstream signaling events. It is important to note that some downstream signaling can still occur in the absence of IRAK4 kinase activity, likely mediated by its scaffolding role.
Troubleshooting Unexpected Western Blot Bands
This guide will help you interpret and troubleshoot unexpected bands on your Western blot when treating cells with this compound.
| Problem | Possible Cause | Recommended Solution |
| No band or very weak signal for the target protein | 1. Low protein expression in the cell or tissue type. 2. Insufficient protein loading. 3. Inefficient protein transfer to the membrane. 4. Primary or secondary antibody concentration is too low or the antibody is inactive. 5. Excessive washing of the membrane. | 1. Confirm protein expression levels in your model system using literature or databases. Use a positive control cell line or tissue. 2. Increase the amount of protein loaded per well (20-40 µg is a common range). 3. Verify transfer efficiency with Ponceau S staining of the membrane. 4. Optimize antibody dilutions and use fresh antibody aliquots. 5. Adhere to the recommended washing times and volumes. |
| Higher molecular weight bands than expected | 1. Post-translational modifications such as phosphorylation or ubiquitination. 2. Protein dimerization or multimerization. 3. Glycosylation. | 1. IRAK1, a downstream target of IRAK4, is known to be heavily phosphorylated and ubiquitinated, which can cause a significant upward shift in its apparent molecular weight. Treat lysates with a phosphatase to see if the higher band shifts down. 2. Ensure complete denaturation and reduction of your samples by using fresh, concentrated reducing agents (e.g., DTT or β-mercaptoethanol) in your loading buffer and boiling the samples. 3. Consult literature to see if your protein of interest is known to be glycosylated. Treatment with glycosidases can confirm this. |
| Lower molecular weight bands than expected | 1. Protein degradation by proteases. 2. Splice variants of the target protein. 3. Cleavage of the target protein (e.g., during apoptosis). | 1. Always use fresh protease inhibitors in your lysis buffer and keep samples on ice. 2. Check databases (e.g., Ensembl, UniProt) for known splice variants of your target protein. 3. If your experimental conditions might induce apoptosis, consider probing for cleavage-specific forms of proteins like caspases or PARP. |
| Multiple non-specific bands | 1. Primary or secondary antibody concentration is too high. 2. The primary antibody is polyclonal or has known cross-reactivity. 3. Inadequate blocking of the membrane. 4. Insufficient washing. | 1. Perform an antibody titration to determine the optimal concentration. 2. Use a more specific monoclonal antibody if available. Perform a BLAST search to check for epitope homology with other proteins. 3. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa). 4. Increase the number and duration of wash steps. |
| Unexpected changes in band intensity with this compound treatment | 1. Off-target effects of the inhibitor. 2. The inhibitor is affecting a different signaling pathway that cross-talks with your target. 3. The "hook effect" if using a degrader, though this compound is an inhibitor. | 1. While this compound is selective, off-target inhibition of other kinases is possible, especially at higher concentrations. Review any available kinase profiling data for the inhibitor. 2. Consult pathway diagrams and literature to identify potential cross-talk between the IRAK4 pathway and other signaling networks. 3. This is less likely with an inhibitor but be mindful of unexpected dose-response curves. |
Signaling Pathways and Experimental Workflows
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for Western blotting.
Quantitative Data Summary
| Parameter | Value / Recommendation | Reference |
| This compound IC50 | 0.16 µM | |
| Typical this compound working concentration | 0.1 - 10 µM (should be optimized for your cell system) | |
| Protein loaded per well | 20 - 40 µg | |
| Primary antibody dilution | 1:1000 (typical starting point, should be optimized) | General practice |
| Secondary antibody dilution | 1:2000 - 1:10000 (typical range, should be optimized) | General practice |
Experimental Protocols
Western Blot Protocol for Assessing IRAK4 Inhibition
This protocol describes a general method to assess the efficacy of this compound by monitoring the phosphorylation of IRAK1 in a cell-based assay.
A. Cell Culture and Treatment
-
Seed your cells of interest (e.g., THP-1 monocytes) in a 6-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) at 100 ng/mL, for 15-30 minutes to activate the IRAK4 pathway. Include an unstimulated control.
B. Cell Lysis
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
C. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
D. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
E. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRAK1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
F. Detection and Analysis
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IRAK1 and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. The level of IRAK4 inhibition can be determined by the ratio of p-IRAK1 to total IRAK1. A dose-dependent decrease in this ratio with this compound treatment indicates successful target inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
ensuring complete solubilization of Irak4-IN-6 for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete solubilization of IRAK4-IN-6 for in vivo experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key enzyme in inflammatory signaling pathways.[1][2][3] Like many kinase inhibitors, this compound is a hydrophobic molecule with low aqueous solubility.[4] This poor solubility can lead to challenges in preparing dosing solutions for in vivo studies, potentially causing precipitation, inaccurate dosing, and low bioavailability.[5]
Q2: What are the recommended vehicles for dissolving this compound for in vivo administration?
A2: Due to its low water solubility, this compound requires a formulation with organic solvents and/or solubilizing agents for in vivo use. A commonly recommended vehicle involves a multi-component system, such as a combination of DMSO, PEG300, Tween-80, and saline. Another effective approach is the use of cyclodextrins, like SBE-β-CD, which can encapsulate the hydrophobic drug and enhance its solubility in aqueous solutions.
Q3: Can I use DMSO alone to dissolve this compound for in vivo studies?
A3: While this compound is soluble in DMSO, using a high concentration of DMSO for in vivo administration is generally not recommended due to potential toxicity. It is best to use DMSO as a primary solvent to create a concentrated stock solution, which is then further diluted into a more biocompatible vehicle for dosing. The final concentration of DMSO in the dosing solution should be kept to a minimum, typically below 10%, to avoid adverse effects in animals.
Q4: What should I do if I observe precipitation after preparing my this compound formulation?
A4: Precipitation indicates that the concentration of this compound exceeds its solubility limit in the chosen vehicle. Refer to the troubleshooting guide below for a step-by-step approach to resolving this issue. Key strategies include adjusting the vehicle composition, reducing the final concentration of the compound, and employing physical methods like sonication to aid dissolution.
Troubleshooting Guide: this compound Solubilization Issues
Issue: Precipitation or cloudiness observed in the this compound dosing solution.
This guide will walk you through a systematic approach to troubleshoot and resolve solubility challenges with your this compound formulation.
Caption: Troubleshooting workflow for this compound solubilization.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Vehicle Component | Concentration | Solubility/Result | Source |
| DMSO | Not specified | 4 mg/mL (11.85 mM) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL | Clear Solution | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL | Clear Solution | |
| Water | Not applicable | Insoluble | |
| Ethanol | Not specified | 1 mg/mL |
Experimental Protocols
Protocol 1: Formulation of this compound using Co-solvents and Surfactants
This protocol is adapted from a method shown to yield a clear solution of at least 2.08 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Add co-solvent: In a new tube, add the required volume of the this compound DMSO stock solution. To this, add 4 volumes of PEG300. Mix thoroughly until the solution is homogeneous.
-
Add surfactant: Add 0.5 volumes of Tween-80 to the mixture. Mix until the solution is clear and uniform.
-
Add aqueous component: Slowly add 4.5 volumes of saline to the mixture while vortexing or stirring continuously to bring the formulation to the final volume.
-
Final check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.
Protocol 2: Formulation of this compound using a Cyclodextrin
This protocol provides an alternative formulation using a solubilizing agent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare the cyclodextrin solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Combine solutions: In a new tube, add 9 volumes of the 20% SBE-β-CD solution. To this, add 1 volume of the this compound DMSO stock solution.
-
Mix thoroughly: Vortex or stir the final solution until it is clear and homogeneous.
-
Final check: Visually inspect the final solution for any signs of precipitation before administration.
IRAK4 Signaling Pathway and Inhibition
The following diagram illustrates the role of IRAK4 in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways and the mechanism of inhibition by this compound.
Caption: IRAK4 signaling and inhibition by this compound.
References
effect of freeze-thaw cycles on Irak4-IN-6 stock solution potency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling and stability of IRAK4-IN-6 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for preparing this compound stock solutions?
A1: The recommended solvent for reconstituting this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] this compound is soluble in DMSO, and a stock solution of 10 mM can be prepared.[2] Using anhydrous DMSO is crucial as it is hygroscopic, and absorbed moisture can lead to compound degradation.[1][3]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage, it is highly recommended to store the this compound stock solution at -80°C.[1] Under these conditions, the solution is stable for up to 6 months. For short-term storage, the stock solution can be kept at -20°C for up to one month. It is also advisable to protect the solution from light.
Q3: How do freeze-thaw cycles affect the potency of my this compound stock solution?
A3: Repeated freeze-thaw cycles can lead to a decrease in the potency of small molecule inhibitors like this compound. While specific public data on the exact number of freeze-thaw cycles this compound can tolerate is unavailable, it is a general best practice to minimize these cycles. Degradation can occur due to factors like water absorption by DMSO upon thawing, which can alter the compound's concentration and stability.
Q4: How can I minimize the impact of freeze-thaw cycles on my experiments?
A4: The most effective method to prevent degradation from repeated freeze-thaw cycles is to aliquot the stock solution into single-use volumes immediately after preparation. This ensures that for each experiment, a fresh aliquot is thawed, minimizing the exposure of the entire stock to temperature fluctuations.
Q5: My experimental results with this compound are inconsistent. Could this be related to stock solution stability?
A5: Inconsistent experimental outcomes can indeed be a result of compromised stock solution integrity. If you are not using single-use aliquots, it is possible that the potency of your this compound has diminished due to multiple freeze-thaw cycles or improper storage. We recommend preparing a fresh stock solution, aliquoting it, and comparing the results with those obtained from the older stock.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or inconsistent inhibitor activity | The stock solution has undergone multiple freeze-thaw cycles. | Discard the current stock solution and use a fresh, single-use aliquot for your next experiment. Always aliquot new stock solutions to prevent this issue. |
| The stock solution was stored for an extended period at -20°C. | For storage longer than one month, -80°C is the recommended temperature. If the potency is questionable, it is best to prepare a fresh stock solution. | |
| Improper initial reconstitution of the lyophilized powder. | Review the reconstitution protocol. Ensure the compound was fully dissolved in anhydrous DMSO at the correct concentration. | |
| Precipitate observed in the stock solution after thawing | The compound may have precipitated out of solution during the freezing process. | Before use, warm the vial to room temperature and vortex or sonicate gently to ensure the compound is fully redissolved. |
| The solvent (DMSO) may have absorbed moisture, reducing the compound's solubility. | Discard the current stock and prepare a new solution using fresh, anhydrous DMSO. |
Experimental Protocols
Protocol for Assessing the Effect of Freeze-Thaw Cycles on this compound Potency
This protocol provides a framework for researchers to internally validate the stability of their this compound stock solutions after multiple freeze-thaw cycles.
1. Preparation of Aliquots:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dispense the stock solution into multiple, small-volume, single-use polypropylene tubes. These will serve as your aliquots.
2. Freeze-Thaw Cycling:
-
Designate different sets of aliquots for varying numbers of freeze-thaw cycles (e.g., 0, 1, 3, 5, and 10 cycles).
-
For each cycle, thaw the designated aliquots at room temperature until they are completely liquid.
-
Immediately after thawing, refreeze the aliquots at -80°C for a minimum of one hour.
-
Repeat this process for the predetermined number of cycles for each set of aliquots.
3. In Vitro IRAK4 Kinase Activity Assay:
-
Reagents and Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (at or near the Kₘ for IRAK4)
-
Suitable substrate (e.g., Myelin Basic Protein - MBP)
-
ADP-Glo™ Kinase Assay Kit (or a similar detection system)
-
White, opaque 96-well plates
-
-
Procedure:
-
Following the final freeze-thaw cycle for each group, prepare a serial dilution of this compound from each aliquot in DMSO. Further dilute these in the kinase buffer to achieve the desired final concentrations, ensuring a constant final DMSO concentration across all wells.
-
In a 96-well plate, add 5 µL of the diluted this compound from each freeze-thaw group or a vehicle control (DMSO in kinase buffer).
-
Add 10 µL of a solution containing the IRAK4 enzyme and substrate in kinase buffer.
-
Incubate the plate for 10 minutes at room temperature to facilitate inhibitor binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit, following the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
4. Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound for every freeze-thaw group.
-
Determine the IC₅₀ value for each group by fitting the data to a four-parameter logistic curve.
-
Compare the IC₅₀ values from the aliquots subjected to freeze-thaw cycles to the control aliquot (0 cycles). A significant increase in the IC₅₀ value indicates a loss of inhibitor potency.
Hypothetical Data Presentation
The following table illustrates how to present the results from the stability study. Researchers should generate their own data for accurate assessment.
| Number of Freeze-Thaw Cycles | IC₅₀ (nM) | Percent Activity Remaining* |
| 0 (Control) | 4.0 | 100% |
| 1 | 4.2 | 95.2% |
| 3 | 4.8 | 83.3% |
| 5 | 6.1 | 65.6% |
| 10 | 8.5 | 47.1% |
*Percent Activity Remaining is calculated as (IC₅₀ of Control / IC₅₀ at n cycles) * 100.
Visualizations
Caption: The IRAK4 signaling pathway, a key component of the innate immune response.
Caption: Experimental workflow for assessing the stability of this compound to freeze-thaw cycles.
References
Validation & Comparative
A Comparative Guide to IRAK4 Inhibitors in Rheumatoid Arthritis Models: Irak4-IN-6 versus PF-06650833
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two small molecule inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Irak4-IN-6 and PF-06650833. IRAK4 is a critical serine/threonine kinase that acts as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its pivotal role in the innate immune response makes it a compelling therapeutic target for autoimmune diseases such as rheumatoid arthritis (RA), where aberrant IRAK4 signaling contributes to chronic inflammation and joint destruction.[1] This document summarizes the available preclinical data, details experimental methodologies, and visualizes key pathways and workflows to assist researchers in evaluating these compounds.
Mechanism of Action: Targeting the Myddosome
Both this compound and PF-06650833 are designed to inhibit the kinase activity of IRAK4. By binding to the ATP-binding site of the IRAK4 kinase domain, these inhibitors prevent the phosphorylation and subsequent activation of downstream signaling molecules, including IRAK1.[1] This disruption of the IRAK4 signaling cascade, which originates from a complex known as the Myddosome, ultimately leads to the reduced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β, all of which are key drivers in the pathogenesis of rheumatoid arthritis.[1][2]
dot
Caption: IRAK4 signaling pathway and point of inhibition.
Comparative Data Overview
The following tables summarize the available quantitative data for this compound and PF-06650833. It is important to note that publicly available data for this compound is limited, particularly in the context of rheumatoid arthritis models.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 | Source |
| This compound | IRAK4 | Biochemical | 4 nM | MedchemExpress |
| IRAK4 | Biochemical | 0.16 µM (160 nM) | Selleck Chemicals[3] | |
| PF-06650833 | IRAK4 | Biochemical | 3.5 nM | Winkler A, et al. (2021) |
| IRAK4 | Human PBMC (R848-stimulated TNFα) | 12 nM | Winkler A, et al. (2021) | |
| IRAK4 | Human Whole Blood (R848-stimulated IL-6) | 59 nM | Winkler A, et al. (2021) |
Note: A significant discrepancy exists in the reported IC50 values for this compound from different commercial suppliers. No primary publication is available to resolve this conflict.
Table 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Models
| Compound | Model | Dosing | Key Findings | Source |
| This compound | No data available in RA models | - | - | - |
| PF-06650833 | Rat CIA | 3 mg/kg, twice daily (oral) for 7 days | Significantly inhibited paw volume compared to vehicle-treated animals. | Winkler A, et al. (2021) |
| PF-06650833 | Mouse CIA | Not specified | Inhibited arthritis severity. | Curis, Inc. (Conference Abstract) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the biochemical potency of an inhibitor.
-
Reagents and Materials : Recombinant human IRAK4 enzyme, kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), ATP, peptide substrate, test compounds (this compound or PF-06650833), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
The IRAK4 enzyme is incubated with serial dilutions of the test compound in kinase buffer for a defined pre-incubation period (e.g., 10-15 minutes) at room temperature.
-
The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection reagent and a plate reader.
-
-
Data Analysis : The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Cytokine Inhibition Assay (Human PBMCs)
This assay evaluates the ability of the inhibitors to suppress cytokine production in a more physiologically relevant context.
-
Cell Preparation : Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Procedure :
-
PBMCs are plated in 96-well plates and pre-incubated with various concentrations of the test compound or vehicle (DMSO) for 1 hour at 37°C.
-
Cells are then stimulated with a TLR agonist, such as R848 (a TLR7/8 agonist), to induce cytokine production.
-
After an incubation period (e.g., 20-24 hours), the cell culture supernatants are collected.
-
-
Cytokine Measurement : The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex immunoassay platform (e.g., Meso Scale Discovery).
-
Data Analysis : The IC50 values are determined by plotting the percentage of cytokine inhibition against the log concentration of the inhibitor.
Rat Collagen-Induced Arthritis (CIA) Model
This is a widely used in vivo model to assess the efficacy of anti-arthritic compounds.
-
Induction of Arthritis :
-
Lewis rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
A booster injection of collagen in Incomplete Freund's Adjuvant (IFA) is typically administered 7 days after the primary immunization.
-
-
Treatment Protocol :
-
Treatment with the test compound (e.g., PF-06650833 at 3 mg/kg, twice daily by oral gavage) or vehicle is initiated upon the first signs of disease onset (typically 11-14 days after the booster injection).
-
-
Efficacy Evaluation :
-
The primary endpoint is the daily measurement of paw volume using a plethysmometer to assess joint inflammation.
-
Clinical scores, based on the severity of erythema and swelling in the paws, are also recorded.
-
At the end of the study, joints may be collected for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.
-
dot
Caption: Experimental workflow for the Rat CIA model.
Summary and Conclusion
PF-06650833 has demonstrated potent and selective inhibition of IRAK4 in both biochemical and cellular assays. Preclinical studies have confirmed its efficacy in reducing inflammation in the well-established rat collagen-induced arthritis model, a key benchmark for evaluating potential rheumatoid arthritis therapeutics. The availability of detailed in vitro and in vivo protocols provides a solid foundation for further research and comparative studies.
This compound is presented as a selective IRAK4 inhibitor by commercial suppliers, but a significant discrepancy in its reported biochemical potency exists. Crucially, there is a lack of publicly available data on its efficacy in cellular assays relevant to rheumatoid arthritis and in any in vivo models of the disease. Therefore, a direct comparison of its anti-arthritic potential against PF-06650833 is not currently possible based on the available scientific literature.
For researchers in the field of rheumatoid arthritis drug discovery, PF-06650833 represents a well-characterized tool compound and a relevant clinical candidate for comparative studies. Further investigation into this compound would require independent validation of its potency and a comprehensive evaluation in relevant preclinical models of arthritis.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
A Comprehensive Guide to CA-4948 (Emavusertib) Efficacy in Lymphoma
A Comparative Guide to IRAK4 Inhibitors in Lymphoma Cells: Evaluating CA-4948 and the Case of IRAK4-IN-6
A direct comparative analysis of the efficacy of this compound and CA-4948 (emavusertib) in lymphoma cells is not feasible at this time due to a significant disparity in publicly available data. While CA-4948 is a well-characterized clinical-stage compound with extensive preclinical and clinical data in lymphoma, this compound appears to be a research compound with very limited published information regarding its biological activity in relevant cancer models.
This guide will first present the limited available information for this compound and then provide a comprehensive overview of the experimental data supporting the efficacy of CA-4948 in lymphoma cells, adhering to the specified content and formatting requirements.
Limited Data on this compound
This compound is described as a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The only publicly available quantitative data point is an in vitro half-maximal inhibitory concentration (IC50).
| Compound | Assay Type | Target | IC50 |
| This compound | Cell-free assay | IRAK4 | 0.16 µM |
No peer-reviewed studies detailing its efficacy, selectivity profile in kinase panels, or its effects on lymphoma cell viability, signaling pathways, or in vivo tumor models could be identified in the public domain. Without such data, no further comparison can be made.
CA-4948, also known as emavusertib, is a potent, selective, and orally bioavailable small-molecule inhibitor of IRAK4. It is currently under clinical investigation for the treatment of various hematologic malignancies, including non-Hodgkin's lymphoma (NHL), particularly those with activating mutations in the MYD88 gene.[1][2]
Mechanism of Action
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[3] In certain lymphomas, particularly the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), activating mutations in the MYD88 adaptor protein (most commonly L265P) lead to the constitutive formation of a "Myddosome" complex, which includes IRAK4.[4][5] This results in chronic activation of the NF-κB signaling pathway, promoting cell survival and proliferation. CA-4948 inhibits the kinase activity of IRAK4, thereby blocking this downstream signaling cascade and inducing apoptosis in cancer cells dependent on this pathway.
Signaling Pathway of IRAK4 in MYD88-Mutant Lymphoma
The following diagram illustrates the signaling pathway targeted by CA-4948.
Caption: IRAK4 signaling pathway in MYD88-mutant lymphoma and the inhibitory action of CA-4948.
Quantitative Data on CA-4948 Efficacy
In Vitro Efficacy: Lymphoma Cell Line Viability
CA-4948 has demonstrated potent anti-proliferative effects, particularly in lymphoma cell lines harboring the MYD88 L265P mutation.
| Cell Line | Lymphoma Subtype | MYD88 Status | IC50 (µM) |
| OCI-LY3 | ABC-DLBCL | L265P | 1.21 |
| Karpas1718 | Marginal Zone Lymphoma | L265P | 3.72 |
| A20 | B-Cell Lymphoma (murine) | Wild-Type | 2.45 |
| SU-DHL-4 | GCB-DLBCL | Wild-Type | > 10 |
| VL51 | Marginal Zone Lymphoma | Wild-Type | 21-38 |
ABC-DLBCL: Activated B-Cell-like Diffuse Large B-Cell Lymphoma; GCB-DLBCL: Germinal Center B-Cell-like Diffuse Large B-Cell Lymphoma.
In Vivo Efficacy: Xenograft and PDX Models
CA-4948 has shown significant anti-tumor activity in various mouse models of lymphoma.
| Model Type | Cell Line / PDX Model | Lymphoma Subtype | Dosing Schedule | Outcome |
| Cell Line Xenograft | OCI-LY3 (MYD88 L265P) | ABC-DLBCL | 100 mg/kg, QD, oral | >90% tumor growth inhibition |
| Cell Line Xenograft | OCI-LY3 (MYD88 L265P) | ABC-DLBCL | 200 mg/kg, QD, oral | Partial tumor regression |
| PDX Model | ABC-DLBCL (4 of 5 models) | ABC-DLBCL | Not specified | Greatest efficacy compared to GCB-DLBCL models |
| Syngeneic Model | A20 | CNS Lymphoma | Not specified | Dose-dependent survival response |
PDX: Patient-Derived Xenograft; QD: Once daily.
Experimental Protocols
In Vitro Cell Proliferation Assay
A common method to determine the IC50 of a compound on cell viability is the MTT or CellTiter-Glo assay.
-
Cell Plating: Lymphoma cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well in complete growth media.
-
Compound Treatment: After allowing cells to adhere (if applicable) or stabilize for 12-24 hours, they are treated with increasing concentrations of CA-4948 (typically in a serial dilution) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a set period, often 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: A viability reagent (e.g., MTT or CellTiter-Glo) is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Analysis: The results are normalized to the vehicle control, and the IC50 value is calculated using a non-linear regression analysis (e.g., four-parameter logistic curve).
In Vivo Xenograft Tumor Model
Patient-derived xenograft (PDX) or cell line-derived xenograft models are crucial for evaluating in vivo efficacy.
-
Animal Model: Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null or NSG mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of lymphoma cells (e.g., OCI-LY3) or fragments of a patient's tumor are implanted subcutaneously or intraperitoneally into the mice.
-
Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. CA-4948 is typically administered orally (p.o.) at specified doses and schedules (e.g., 100 mg/kg, once daily). The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition or regression. Animal body weight is also monitored as a measure of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and plasma may be collected to analyze drug concentration and target modulation (e.g., phosphorylation of IRAK1).
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a novel IRAK4 inhibitor.
Caption: A generalized workflow for the preclinical and clinical development of an IRAK4 inhibitor.
Conclusion
CA-4948 (emavusertib) is a potent and selective IRAK4 inhibitor with a clear mechanism of action in lymphoma, particularly in subtypes driven by MYD88 mutations. Extensive preclinical data from both in vitro and in vivo models demonstrate its ability to inhibit proliferation and reduce tumor growth in a dose-dependent manner. These promising results have led to its advancement into clinical trials for patients with relapsed or refractory hematologic malignancies. In contrast, the lack of published data for this compound in lymphoma models prevents a meaningful comparison of its efficacy. For researchers in drug development, CA-4948 represents a benchmark for a clinically relevant IRAK4 inhibitor targeting this important oncogenic pathway.
References
- 1. ashpublications.org [ashpublications.org]
- 2. curis.com [curis.com]
- 3. curis.com [curis.com]
- 4. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Activation in Lymphoid Malignancies: Genetics, Signaling, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
selectivity profile of Irak4-IN-6 compared to other IRAK4 inhibitors
IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Its central role in initiating inflammatory responses has made it a prime therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[3][4] The development of potent and selective IRAK4 inhibitors is a key focus in modern drug discovery.
The IRAK4 Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88.[1] This recruitment facilitates the assembly of a signaling complex known as the Myddosome, which includes IRAK4. Within the Myddosome, IRAK4 is activated and subsequently phosphorylates IRAK1, initiating a cascade that leads to the activation of downstream transcription factors like NF-κB and AP-1. This, in turn, drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Quantitative Comparison of IRAK4 Inhibitor Selectivity
The selectivity of a kinase inhibitor is a crucial factor in its therapeutic potential, as off-target effects can lead to toxicity. The following table summarizes the biochemical potency and selectivity of several IRAK4 inhibitors against IRAK4 and other kinases. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.
| Inhibitor Name | Primary Target(s) | IRAK4 IC50/Ki (nM) | Other Notable Inhibited Kinases (IC50/Ki nM or % inhibition) | Kinase Panel Size |
| Zimlovisertib (PF-06650833) | IRAK4 | 0.2 | Highly selective. | 221 |
| Emavusertib (CA-4948) | IRAK4, FLT3 | 57 | FLT3 | >200 |
| BAY-1834845 (Zabedosertib) | IRAK4 | 3.55 | Highly selective. | >200 |
| ND-2158 | IRAK4 | 1.3 (Ki) | Highly selective. | 334 |
| IRAK4-IN-4 | IRAK4, cGAS | 2.8 (IRAK4), 2.1 (cGAS) | cGAS | Not specified |
| IRAK-1-4 Inhibitor I | IRAK1, IRAK4 | 200 (IRAK4), 300 (IRAK1) | IRAK1 | 27 |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is typically achieved through a combination of in vitro biochemical assays and cell-based assays.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Objective: To measure the potency of an inhibitor against IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Test inhibitor (e.g., IRAK4-IN-6)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the test inhibitor dilutions (or DMSO for control), and the IRAK4 enzyme.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of MBP substrate and [γ-³³P]ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times to remove unbound radioactivity.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Cytokine Release Assay
This protocol assesses the ability of an inhibitor to block the production of pro-inflammatory cytokines in a cellular context.
Objective: To determine the cellular potency of an IRAK4 inhibitor by measuring its effect on TLR-agonist-induced cytokine production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed PBMCs or THP-1 cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Pre-treat the cells with the inhibitor dilutions or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., LPS) for 18-24 hours. Include an unstimulated control.
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine release inhibition for each inhibitor concentration compared to the stimulated vehicle control.
-
Determine the IC50 value for the inhibition of each cytokine by fitting the data to a dose-response curve.
Conclusion
The selectivity profile of an IRAK4 inhibitor is a key determinant of its therapeutic potential. While compounds like Zimlovisertib (PF-06650833) and ND-2158 exhibit high selectivity for IRAK4, others such as Emavusertib (CA-4948) have a broader profile, inhibiting other kinases like FLT3. The choice of inhibitor for therapeutic development will depend on the specific disease indication and the desired balance between on-target efficacy and potential off-target effects. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of novel IRAK4 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: A Comparative Guide to IRAK4 Inhibitors Irak4-IN-6 and BAY 1834845 (Zabedosertib)
For researchers, scientists, and drug development professionals, this guide provides a detailed preclinical comparison of two notable Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors: Irak4-IN-6 and BAY 1834845 (Zabedosertib). This document synthesizes available data on their biochemical potency, cellular activity, and in vivo efficacy to assist in the evaluation of these compounds for further investigation.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 a compelling therapeutic target.[2][3] This guide focuses on a comparative analysis of two small molecule inhibitors of IRAK4: the research compound this compound and the clinical-stage inhibitor BAY 1834845 (Zabedosertib).
Biochemical Potency and Kinase Selectivity
A primary indicator of a kinase inhibitor's potential is its direct inhibitory activity against the target enzyme. BAY 1834845 (Zabedosertib) has been shown to be a highly potent inhibitor of IRAK4 with a reported half-maximal inhibitory concentration (IC50) of 3.55 nM.[4] For this compound, an IC50 of 4 nM has been reported, indicating comparable high potency against IRAK4 in biochemical assays.
However, the selectivity of a kinase inhibitor is crucial for minimizing off-target effects. While comprehensive public data on the kinase selectivity profile of this compound is limited, BAY 1834845 has undergone more extensive characterization. It has been described as a highly selective inhibitor, a desirable trait for reducing the risk of adverse effects.[5]
Table 1: Biochemical Activity of this compound vs. BAY 1834845 (Zabedosertib)
| Compound | Target | IC50 (nM) | Kinase Selectivity Profile |
| This compound | IRAK4 | 4 | Not publicly available |
| BAY 1834845 (Zabedosertib) | IRAK4 | 3.55 | Highly selective |
Cellular Activity: Inhibition of Inflammatory Signaling
The therapeutic potential of an IRAK4 inhibitor is further validated by its ability to suppress inflammatory responses in cellular models. Both this compound and BAY 1834845 have demonstrated the ability to inhibit downstream signaling pathways activated by TLR and IL-1R engagement.
BAY 1834845 has been shown to potently inhibit the release of pro-inflammatory cytokines, such as IL-1, IFN-γ, TNF-α, and IL-17, in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS). Specifically, at a concentration of 500 nM, Zabedosertib effectively decreases the secretion of these inflammatory mediators. It has also demonstrated dose-dependent inhibition of IL-1β, LPS, and Imiquimod-induced inflammation.
In Vivo Efficacy and Pharmacokinetics
Translating in vitro potency and cellular activity into in vivo efficacy is a critical step in preclinical development. BAY 1834845 (Zabedosertib) has demonstrated significant anti-inflammatory effects in multiple animal models.
In a mouse model of acute respiratory distress syndrome (ARDS) induced by LPS, oral administration of Zabedosertib at 150 mg/kg prevented lung injury and reduced inflammation. Furthermore, it has shown dose-dependent inhibition of inflammation in mice challenged with IL-1β (40-80 mg/kg, p.o.), LPS (10-40 mg/kg, p.o.), and Imiquimod (15-150 mg/kg, p.o., twice daily for 7 days).
Pharmacokinetic studies in rats have revealed that BAY 1834845 has favorable properties, including a low clearance rate (6.68 ml/min/kg) and a long half-life (3.09 h), with 100% oral bioavailability. This excellent pharmacokinetic profile supports its potent in vivo efficacy.
For this compound, it is described as an orally efficacious inhibitor. However, specific in vivo efficacy data, including the animal models tested, dosing regimens, and pharmacokinetic parameters, are not extensively documented in publicly accessible sources.
Table 2: In Vivo Preclinical Data for BAY 1834845 (Zabedosertib)
| Model | Species | Dose and Route | Key Findings | Reference |
| LPS-induced ARDS | BALB/c mice | 150 mg/kg, p.o. | Prevented lung injury and reduced inflammation. | |
| IL-1β-induced inflammation | Mice | 40-80 mg/kg, p.o. | Dose-dependent inhibition of inflammation. | |
| LPS-induced inflammation | Mice | 10-40 mg/kg, p.o. | Dose-dependent inhibition of inflammation. | |
| Imiquimod-induced inflammation | Mice | 15-150 mg/kg, p.o. (BID, 7 days) | Dose-dependent inhibition of inflammation. |
Table 3: Pharmacokinetic Profile of BAY 1834845 (Zabedosertib) in Rats
| Parameter | Value |
| Clearance | 6.68 ml/min/kg |
| Half-life (T1/2) | 3.09 h |
| Oral Bioavailability | 100% |
Data for this compound is not publicly available.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Figure 1: Simplified IRAK4 signaling pathway targeted by inhibitors.
Figure 2: General workflow for in vivo efficacy studies.
Experimental Protocols
IRAK4 Kinase Assay (Biochemical)
To determine the IC50 value of an inhibitor against IRAK4, a common method is a biochemical kinase assay. This typically involves incubating recombinant human IRAK4 enzyme with a substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate or the amount of ADP produced. The results are plotted as percentage of inhibition versus inhibitor concentration to calculate the IC50 value.
Cellular Cytokine Release Assay
To assess the functional activity of an IRAK4 inhibitor in a cellular context, a cytokine release assay is often employed. Human PBMCs or other relevant immune cells are pre-incubated with different concentrations of the inhibitor before being stimulated with a TLR agonist (e.g., LPS) or an IL-1 family cytokine. After a defined incubation period, the cell culture supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using methods like ELISA. The IC50 for cytokine release inhibition is then determined.
In Vivo LPS-Induced Inflammation Model
To evaluate the in vivo efficacy of an IRAK4 inhibitor, a common model is the LPS-induced systemic inflammation model in mice. Animals are pre-treated with the inhibitor or vehicle control, typically via oral gavage. After a set period, the mice are challenged with an intraperitoneal injection of LPS. Blood samples are collected at a specified time point post-challenge, and plasma levels of pro-inflammatory cytokines are measured to assess the inhibitory effect of the compound.
Conclusion
Both this compound and BAY 1834845 (Zabedosertib) are potent inhibitors of IRAK4 at the biochemical level. BAY 1834845 has been extensively characterized in preclinical studies, demonstrating high selectivity, robust cellular activity, and significant in vivo efficacy in various inflammatory models, supported by a favorable pharmacokinetic profile. While this compound shows promise with its high biochemical potency and reported oral efficacy, a comprehensive public dataset on its selectivity, cellular activity across different inflammatory contexts, and detailed in vivo pharmacology is currently lacking. This information gap limits a direct and thorough head-to-head comparison with the more clinically advanced Zabedosertib. Further publication of preclinical data for this compound will be necessary for a more complete comparative assessment.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Profile of a Selective IRAK4 Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the off-target effects of a representative selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, using publicly available kinome scan data. While this guide is centered around assessing the off-target effects of "Irak4-IN-6," specific kinome scan data for this compound is not publicly available. Therefore, we will utilize data from the clinical candidate PF-06650833 as a well-characterized example of a highly selective IRAK4 inhibitor to illustrate the principles of off-target assessment.
The IRAK4 Signaling Pathway: A Key Target in Immunity and Inflammation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response.[1] It acts as a master regulator downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogens and initiating inflammatory signals.[2] Upon activation, IRAK4 phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, ultimately driving the production of pro-inflammatory cytokines.[2] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.[3]
Assessing Off-Target Effects: The Kinome Scan
A kinome scan is a high-throughput screening method used to determine the selectivity of a kinase inhibitor against a large panel of kinases. This provides a broad view of the inhibitor's potential off-target activities. The data generated from a kinome scan, typically presented as percentage inhibition at a fixed concentration or as IC50/Kd values, is crucial for predicting potential side effects and understanding the inhibitor's mechanism of action.
Kinome Scan Profile of PF-06650833: A Representative Selective IRAK4 Inhibitor
The following table summarizes the inhibitory activity of PF-06650833 against a selection of kinases from a comprehensive screen. The data highlights its high potency and selectivity for IRAK4.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. IRAK4 | Kinase Family |
| IRAK4 | 0.2 | 1 | TKL |
| IRAK1 | >1,400 | >7,000 | TKL |
| FLT3 | 1,100 | 5,500 | TK |
| c-KIT | >10,000 | >50,000 | TK |
| TAK1 (MAP3K7) | >10,000 | >50,000 | STE |
| Lck | >10,000 | >50,000 | TK |
| p38α (MAPK14) | >10,000 | >50,000 | CMGC |
| JNK1 (MAPK8) | >10,000 | >50,000 | CMGC |
| IKKβ (IKBKB) | >10,000 | >50,000 | Other |
| Data adapted from Winkler A, et al. Arthritis Rheumatol. 2021.[1] |
As the data indicates, PF-06650833 demonstrates exceptional selectivity for IRAK4, with significantly lower potency against other kinases, including the closely related IRAK1. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target effects.
Experimental Protocols
KINOMEscan™ Assay (DiscoverX Platform)
This methodology provides a general overview of the KINOMEscan™ competition binding assay, a widely used platform for assessing kinase inhibitor selectivity.
Principle: The KINOMEscan™ assay is based on a competitive binding assay that measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of kinases. The amount of kinase bound to the immobilized ligand is detected using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.
Materials:
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
A panel of human kinases tagged with a unique DNA identifier.
-
An immobilized, broadly active kinase inhibitor (ligand) coupled to a solid support (e.g., beads).
-
Assay buffer.
-
qPCR reagents.
Workflow:
Procedure:
-
Compound Preparation: A stock solution of the test inhibitor is prepared in DMSO and serially diluted to the desired screening concentration(s).
-
Assay Reaction: The DNA-tagged kinases are individually mixed with the test inhibitor and the immobilized ligand in the wells of a microplate. A DMSO control (vehicle) is run in parallel. The mixture is incubated to allow the binding to reach equilibrium.
-
Washing: The solid support is washed to remove any unbound kinase and test compound.
-
Quantification: The amount of kinase bound to the solid support is quantified by eluting the kinase and measuring the amount of its associated DNA tag using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A low signal indicates that the test compound has displaced the kinase from the immobilized ligand, signifying a strong interaction. For potent hits, dose-response curves are generated to determine the dissociation constant (Kd) or IC50 value.
Conclusion
The assessment of off-target effects through comprehensive kinome scanning is a critical step in the development of safe and effective kinase inhibitors. While specific data for "this compound" is not publicly available, the analysis of a representative highly selective IRAK4 inhibitor, PF-06650833, demonstrates a favorable selectivity profile with minimal off-target interactions. This type of data, combined with detailed experimental protocols, provides researchers with the necessary tools to objectively evaluate and compare the performance of different kinase inhibitors in their drug discovery efforts.
References
- 1. Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
A Head-to-Head Comparison of Selective IRAK4 Inhibition and Dual IRAK1/4 Inhibition in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The Interleukin-1 Receptor-Associated Kinases (IRAKs) are pivotal mediators of innate immune signaling, primarily downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Among the four members of the IRAK family, IRAK1 and IRAK4 are catalytically active and play crucial roles in inflammatory signaling cascades. This has positioned them as key therapeutic targets for a spectrum of inflammatory diseases and certain hematological malignancies.
This guide presents a comparative analysis of two prominent therapeutic strategies: the selective inhibition of IRAK4 and the dual inhibition of both IRAK1 and IRAK4. We will explore the underlying signaling pathways, compare the performance of representative inhibitors based on available preclinical data, and provide detailed experimental methodologies for key assays.
The IRAK Signaling Pathway
Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn brings IRAK4 into the signaling complex. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This culminates in the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[1][2][3] Given its apical position in this cascade, selective IRAK4 inhibition has been a primary focus of drug development. However, emerging evidence indicates that IRAK1 has signaling functions that are not entirely redundant with IRAK4, leading to the development of dual IRAK1/4 inhibitors.[1][4]
Quantitative Comparison of Inhibitors
The following tables summarize the biochemical and cellular potencies of representative selective IRAK4 and dual IRAK1/4 inhibitors. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: Selective IRAK4 Inhibitors
| Compound Name | Target | Biochemical IC50 | Cellular IC50 | Key Features |
| Irak4-IN-6 | IRAK4 | 4 nM | Not specified | Orally efficacious. |
| Zimlovisertib (PF-06650833) | IRAK4 | ~0.2 nM | 2.4 nM (PBMC assay) | First IRAK4 inhibitor to enter clinical trials. |
| Emavusertib (CA-4948) | IRAK4/FLT3 | Not specified | Not specified | Potent and orally bioavailable with anti-tumor activity. |
Table 2: Dual IRAK1/4 Inhibitors
| Compound Name | Target(s) | IRAK1 IC50 | IRAK4 IC50 | Cellular IC50 | Key Features |
| R835 | IRAK1/4 | Not specified | Not specified | Not specified | Blocks TLR4 and IL-1R-dependent cytokine release. Showed more complete cytokine suppression compared to an IRAK4-selective inhibitor in preclinical models. |
| KME-2780 | IRAK1/4 | Not specified | Not specified | Not specified | Showed significant suppression of leukemic stem/progenitor cells compared to selective IRAK4 inhibitors in preclinical studies. |
| HS-243 | IRAK1/4 | 24 nM | 20 nM | Not specified | Exquisite selectivity for IRAK-1/4. |
| IRAK-1-4 Inhibitor I | IRAK1/4 | 0.3 µM | 0.2 µM | Not specified | Displays high selectivity against a panel of other kinases. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for common assays used to characterize IRAK inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against IRAK1 and IRAK4.
Methodology: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
-
Reagent Preparation: Thaw all components (e.g., 5x Kinase Assay Buffer, ATP, substrate, IRAK4/IRAK1 enzyme) on ice. Prepare 1x Kinase Assay Buffer.
-
Assay Plate Setup: Add Master Mix (containing 1x Kinase Assay Buffer, ATP, and a suitable substrate like myelin basic protein) to the wells of a 96-well plate. Add the test inhibitor at various concentrations.
-
Kinase Reaction Initiation: Add diluted IRAK4 or IRAK1 kinase to the appropriate wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Signal Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assay for TLR Signaling Inhibition
Objective: To assess the ability of an inhibitor to block TLR-agonist-induced pro-inflammatory cytokine production in a cellular context.
Methodology: This can be performed using human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.
-
Cell Culture and Treatment: Pre-incubate PBMCs or THP-1 cells with various concentrations of the inhibitor or vehicle control for a specified time.
-
Stimulation: Stimulate the cells with a TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8) to activate the IRAK signaling pathway.
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 18-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of a key pro-inflammatory cytokine (e.g., IL-6, TNF-α) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each inhibitor concentration relative to the stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Toll-Like (TLR) Signaling Pathway Luminex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. ashpublications.org [ashpublications.org]
Validating IRAK4-IN-6 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of IRAK4 inhibitors, using IRAK4-IN-6 as a focal point. Experimental data for well-characterized IRAK4 inhibitors are presented to support the comparison, alongside detailed protocols for key assays.
Introduction to IRAK4 and Target Engagement
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response. It acts as a key component of the Myddosome signaling complex, which is activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a prime therapeutic target.
Validating that a small molecule inhibitor like this compound directly binds to and engages IRAK4 within a cellular context is a crucial step in drug discovery. It provides confidence that the observed biological effects are a direct result of on-target activity. Several techniques are available to assess target engagement, each with distinct principles, advantages, and limitations.
Core Methodologies for IRAK4 Target Engagement
This guide compares the following key methodologies for validating IRAK4 target engagement:
-
Cellular Thermal Shift Assay (CETSA): A biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.
-
Biochemical Kinase Assays: In vitro assays that measure the direct inhibition of IRAK4's enzymatic activity.
-
NanoBRET™ Target Engagement Assay: A live-cell assay that measures the binding of a compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET).
-
Cellular Functional Assays: Assays that measure the downstream consequences of IRAK4 inhibition, such as the reduction of pro-inflammatory cytokine production.
Data Presentation: A Comparative Analysis
The following table summarizes quantitative data for well-characterized IRAK4 inhibitors across different target engagement assays. While specific CETSA data for this compound is not publicly available, the data for a representative IRAK4 inhibitor in a CETSA-based assay is included to illustrate the expected output. For a comprehensive comparison, data for the clinical candidates Zimlovisertib (PF-06650833) and Emavusertib (CA-4948) are also presented.
| Assay Type | Inhibitor | Metric | Value | Key Features |
| Cellular Thermal Shift Assay (BiTSA) | Amido-pyrazole IRAK4 Inhibitor | ΔTagg | 1.6 °C | Measures direct target binding in live cells; label-free for the compound.[1] |
| Biochemical Kinase Assay | Zimlovisertib (PF-06650833) | IC50 | 0.2 nM | Measures direct enzymatic inhibition; high-throughput.[2] |
| Biochemical Kinase Assay | Emavusertib (CA-4948) | IC50 | 57 nM | Measures direct enzymatic inhibition; high-throughput. |
| NanoBRET™ Target Engagement | Reference Compound CTx-0294885 | IC50 | 14.89 nM | Measures target occupancy in live cells; quantitative.[2] |
| Cellular Functional Assay (PBMC) | Zimlovisertib (PF-06650833) | IC50 (TNF-α release) | 2.4 nM | Measures downstream functional effects of target engagement.[2] |
| Cellular Functional Assay (THP-1) | Emavusertib (CA-4948) | IC50 (Cytokine release) | <250 nM | Measures downstream functional effects of target engagement.[3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the IRAK4 signaling pathway and the workflows for CETSA and its alternatives.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) - Western Blot Protocol
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., THP-1 monocytes) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells via freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for IRAK4, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate. Re-probe the membrane with a loading control antibody (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for IRAK4 at each temperature.
-
Normalize the intensities to the loading control and then to the intensity at the lowest temperature (e.g., 37°C).
-
Plot the relative protein amount against temperature to generate melting curves for both the vehicle and this compound treated samples. The difference in the melting temperature (ΔTm) indicates target engagement.
-
Biochemical IRAK4 Kinase Assay (ADP-Glo™ Protocol)
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., with a final DMSO concentration ≤1%).
-
Prepare a master mix containing recombinant human IRAK4 enzyme and a suitable substrate (e.g., Myelin Basic Protein) in kinase assay buffer.
-
-
Kinase Reaction:
-
Add the diluted inhibitor or vehicle to the wells of a 384-well plate.
-
Add the kinase/substrate master mix to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol
-
Cell Preparation:
-
Transfect HEK293 cells with an IRAK4-NanoLuc® fusion vector.
-
Seed the transfected cells into a 96-well or 384-well plate.
-
-
Assay Procedure:
-
Pre-treat the cells with the NanoBRET™ tracer.
-
Add serial dilutions of this compound or a reference compound and incubate for 1-2 hours.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.
-
Measure the NanoBRET™ signal on a plate reader capable of detecting both donor (450 nm) and acceptor (610 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Determine the IC50 value by plotting the BRET ratio against the inhibitor concentration and fitting to a sigmoidal dose-response curve.
-
Cellular Functional Assay (Cytokine Release Protocol)
-
Cell Culture and Treatment:
-
Isolate human peripheral blood mononuclear cells (PBMCs) or use a monocytic cell line like THP-1.
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound or vehicle for 1 hour.
-
-
Cell Stimulation:
-
Stimulate the cells with a TLR agonist (e.g., R848 or LPS) to activate the IRAK4 pathway.
-
Incubate for a specified period (e.g., 18-24 hours) to allow for cytokine production and secretion.
-
-
Cytokine Quantification:
-
Collect the cell culture supernatant.
-
Measure the concentration of a relevant pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an ELISA or Meso Scale Discovery (MSD) assay.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the stimulated vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The Cellular Thermal Shift Assay provides a powerful, label-free method to directly confirm the engagement of this compound with its target in a physiologically relevant cellular context. While biochemical assays offer high-throughput screening of enzymatic inhibition and cellular functional assays provide insights into the downstream consequences of target engagement, CETSA and NanoBRET™ assays bridge the gap by directly measuring the physical interaction between the compound and its target within the cell. The choice of assay depends on the specific research question and the stage of drug discovery. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive validation of this compound target engagement.
References
- 1. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
A Head-to-Head Battle for IRAK4 Modulation: A Comparative Guide to Irak4-IN-6 and the PROTAC Degrader KT-474
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the IRAK4 inhibitor, Irak4-IN-6, and the IRAK4 PROTAC degrader, KT-474. We delve into their distinct mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a central node in the innate immune signaling pathways. It is activated downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). IRAK4 possesses both a kinase function and a scaffolding function, both of which are crucial for the assembly of the Myddosome signaling complex and the subsequent activation of downstream inflammatory cascades. Dysregulation of the IRAK4 pathway is implicated in a variety of autoimmune and inflammatory diseases, making it a prime therapeutic target.
This guide compares two distinct strategies for modulating IRAK4 activity: direct inhibition of its kinase function with the small molecule inhibitor this compound, and targeted protein degradation using the PROTAC (Proteolysis Targeting Chimera) KT-474.
Mechanism of Action: Inhibition vs. Degradation
This compound is a selective inhibitor that binds to the ATP-binding pocket of IRAK4, thereby blocking its kinase activity. This prevents the phosphorylation of downstream substrates and dampens the inflammatory signaling cascade.
KT-474, on the other hand, is a heterobifunctional molecule that induces the degradation of the IRAK4 protein. One end of KT-474 binds to IRAK4, while the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of IRAK4, marking it for destruction by the proteasome. This degradation mechanism eliminates both the kinase and the scaffolding functions of IRAK4, offering a more comprehensive shutdown of its signaling capabilities.
Quantitative Performance Comparison
The following tables summarize the key performance metrics for this compound and KT-474 based on available experimental data.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Assay Type | Metric | Value | Cell Line/System |
| This compound | IRAK4 | Biochemical Kinase Assay | IC50 | 4 nM[1] | Recombinant IRAK4 |
| IRAK4 | Biochemical Kinase Assay | IC50 | 0.16 µM[2] | Recombinant IRAK4 | |
| KT-474 | IRAK4 | Biochemical Kinase Assay | IC50 | 41 nM[3] | Recombinant IRAK4 |
| IRAK4 | Cellular Degradation | DC50 | 0.9 nM[4] | hPBMCs | |
| IRAK4 | Cellular Degradation | Dmax | 101.3%[4] | hPBMCs | |
| IRAK4 | Cellular Degradation | DC50 | 2 nM | OCI-Ly10 | |
| IRAK4 | Cellular Degradation | DC50 | 8.9 nM | THP-1 | |
| IRAK4 | Cellular Degradation | Dmax | 66.2% | THP-1 | |
| TLR7/8 Pathway | Cytokine Release (IL-8) | IC50 | 3 nM | PBMCs |
Table 2: In Vivo and Functional Outcomes
| Compound | Model | Key Finding | Reference |
| This compound | Orally efficacious in relevant models | Targets MyD88 L265P mutant diffuse large B cell lymphoma | |
| KT-474 | Mouse LPS model of acute inflammation | Maintained inhibitory effect after removal, unlike a kinase inhibitor | |
| Mouse model of Th17-mediated multiple sclerosis | Superior to IRAK4 kinase inhibition in reducing clinical disease scores | ||
| Phase 1 Clinical Trial (Hidradenitis Suppurativa & Atopic Dermatitis) | Robust IRAK4 degradation in blood and skin, with systemic anti-inflammatory effects |
Signaling Pathway and Experimental Workflow
Detailed Experimental Protocols
IRAK4 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of an inhibitor.
-
Materials:
-
Recombinant human IRAK4 enzyme
-
LanthaScreen® Eu-anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Test compound (this compound) and control inhibitor (e.g., staurosporine)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, then dilute in Kinase Buffer A.
-
Prepare a kinase/antibody mixture in Kinase Buffer A.
-
Prepare the tracer solution in Kinase Buffer A.
-
In a 384-well plate, add test compound, kinase/antibody mixture, and tracer solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission ratio of 665 nm to 615 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for IRAK4 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of IRAK4 protein in cells treated with a PROTAC degrader.
-
Materials:
-
Cells expressing IRAK4 (e.g., THP-1, PBMCs)
-
IRAK4 degrader (KT-474) and vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG-132) as a control
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-IRAK4 and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Plate cells and treat with various concentrations of the IRAK4 degrader or DMSO for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control to ensure equal protein loading.
-
Quantify band intensities to determine the percentage of IRAK4 degradation (Dmax) and the concentration required for 50% degradation (DC50).
-
Cell-Based Cytokine Inhibition Assay (ELISA)
This protocol measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Test compound (this compound or KT-474)
-
Lipopolysaccharide (LPS) or other TLR agonist
-
ELISA kits for the cytokines of interest (e.g., IL-6, TNF-α)
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Plate the PBMCs in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with a TLR agonist (e.g., LPS) to induce cytokine production.
-
Incubate the cells for a specified duration (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the desired cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC50 value.
-
Conclusion
The comparison between the IRAK4 inhibitor this compound and the PROTAC degrader KT-474 highlights a pivotal choice in therapeutic strategy. While small molecule inhibitors like this compound effectively block the kinase activity of their targets, PROTACs such as KT-474 offer a distinct and potentially more advantageous approach by inducing the complete degradation of the target protein. This eliminates both the catalytic and non-catalytic scaffolding functions of IRAK4, which may lead to a more profound and durable therapeutic effect. The experimental data presented suggests that KT-474 demonstrates potent degradation of IRAK4 at low nanomolar concentrations and translates to robust in vivo activity. The choice between these modalities will ultimately depend on the specific therapeutic context and the relative importance of the kinase versus scaffolding functions of IRAK4 in the disease pathology.
References
Navigating IRAK4 Inhibition: A Comparative Guide to Kinase vs. Scaffolding-Targeted Strategies
For researchers, scientists, and drug development professionals, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) presents a compelling yet complex target for therapeutic intervention in inflammatory diseases and oncology. Its dual role as both a protein kinase and a molecular scaffold is critical for signal transduction in innate immunity. This guide provides an objective comparison of therapeutic strategies that differentially target these two functions, with a focus on the effects of a representative kinase inhibitor, IRAK4-IN-6 (a proxy for potent and selective IRAK4 kinase inhibitors), versus emerging scaffolding inhibitors.
IRAK4 is a central node in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 is recruited to the Myddosome, a large signaling complex, where it performs two distinct but essential functions. Its kinase activity leads to the phosphorylation and activation of downstream targets, including IRAK1, which propagates the inflammatory signal. Concurrently, its scaffolding function is crucial for the assembly and stability of the Myddosome itself, bringing together key signaling molecules.[1][2]
While traditional small-molecule inhibitors have focused on blocking the kinase activity of IRAK4, a growing body of evidence suggests that its scaffolding function can independently contribute to inflammatory signaling.[3] This has led to the development of novel therapeutic approaches aimed at disrupting the scaffolding function of IRAK4, either directly or through targeted protein degradation.[4][5] This guide will explore the differential effects of these strategies, providing supporting experimental data and detailed protocols.
Quantitative Comparison of IRAK4 Inhibitors
The following tables summarize the performance of a representative IRAK4 kinase inhibitor, PF-06650833 (used here as a well-documented analogue for a hypothetical "this compound"), and emerging IRAK4 scaffolding inhibitors. Direct head-to-head comparative data for scaffolding inhibitors is limited due to their novelty; therefore, data is compiled from multiple sources.
Table 1: IRAK4 Kinase Inhibitor (PF-06650833) Performance
| Parameter | Cell Type/Assay | Value | Reference(s) |
| Biochemical IC50 | Recombinant IRAK4 Kinase Assay | 0.52 nM | |
| Cellular IC50 (TNFα release) | Human PBMCs (R848 stimulated) | 2.4 nM | |
| Cellular IC50 (TNFα release) | Human Whole Blood (LPS stimulated) | 8.8 nM | |
| Inhibition of IL-6 Production | Human PBMCs (LPS stimulated) | Potent Inhibition | |
| Effect on Myddosome Assembly | Primary Human Fibroblasts | Stabilizes early Myddosome formation |
Table 2: IRAK4 Scaffolding Inhibitor Performance
| Parameter | Cell Type/Assay | Effect | Reference(s) |
| Myddosome Assembly | In vitro and in cells | Blocks IRAK4 binding to IRAK1/2 | |
| Cytokine Production | Human PBMCs | Blocks cytokine production | |
| Cytokine Production | Fibroblasts, Synoviocytes, Chondrocytes | Robustly blocks cytokine production (where kinase inhibitors are less effective) | |
| In Vivo Efficacy | Mouse model of gout | Significantly reduced chemokine production and neutrophil recruitment | |
| In Vivo Efficacy | Mouse LPS-induced inflammation | Dose-dependently reduced serum TNFα |
Signaling Pathways and Mechanisms of Action
The differential effects of kinase and scaffolding inhibitors on IRAK4 signaling can be visualized through their distinct mechanisms of action.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro IRAK4 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant IRAK4.
Objective: To determine the biochemical IC50 of an inhibitor against IRAK4.
Materials:
-
Recombinant human IRAK4 (e.g., from Carna Biosciences)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
ATP
-
Substrate (e.g., myelin basic protein or a specific peptide substrate)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor or DMSO (vehicle control).
-
Add the IRAK4 enzyme and substrate solution prepared in kinase buffer to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure luminescence, which is proportional to kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Co-Immunoprecipitation (Co-IP) for Myddosome Assembly
This assay is used to assess the scaffolding function of IRAK4 by observing its interaction with other Myddosome components.
Objective: To determine if an inhibitor disrupts the interaction between IRAK4 and other Myddosome components (e.g., MyD88, IRAK1).
Materials:
-
Cell line expressing Myddosome components (e.g., HEK293T cells overexpressing tagged proteins, or a relevant immune cell line like THP-1)
-
Stimulant (e.g., LPS or R848)
-
Test inhibitor
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20, with protease and phosphatase inhibitors)
-
Antibody against one Myddosome component for immunoprecipitation (e.g., anti-MyD88)
-
Antibodies against other Myddosome components for Western blotting (e.g., anti-IRAK4, anti-IRAK1)
-
Protein A/G magnetic beads or agarose resin
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells and treat with the test inhibitor or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., LPS) for a short period (e.g., 15-30 minutes) to induce Myddosome formation.
-
Wash cells with ice-cold PBS and lyse with ice-cold Co-IP lysis buffer.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Incubate the cleared lysate with the primary antibody for immunoprecipitation (e.g., anti-MyD88) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the proteins of interest (e.g., IRAK4 and IRAK1) to check for their presence in the immunoprecipitated complex.
Conclusion
The dual functionality of IRAK4 as both a kinase and a scaffold protein presents a unique therapeutic landscape. While potent kinase inhibitors like PF-06650833 can effectively block downstream phosphorylation events and subsequent cytokine release in many immune cells, they may not completely abrogate IRAK4-mediated signaling. This is because the scaffolding function of IRAK4 can still facilitate the assembly of a partially active Myddosome complex.
Emerging IRAK4 scaffolding inhibitors offer a promising alternative by directly targeting the protein-protein interactions necessary for Myddosome formation. Preclinical data suggest that this approach may be more effective in certain cell types, such as fibroblasts and synoviocytes, where kinase activity is less critical for inflammatory signaling. Furthermore, strategies that lead to the degradation of the entire IRAK4 protein, such as PROTACs, effectively eliminate both functions and have shown robust and sustained activity.
The choice between targeting IRAK4's kinase activity versus its scaffolding function will likely depend on the specific disease context and the cell types involved. For researchers and drug developers, a thorough understanding of these differential effects, supported by the experimental approaches outlined in this guide, is crucial for advancing the next generation of IRAK4-targeted therapies.
References
- 1. TARGETING THE MYDDOSOME IN SYSTEMIC AUTOIMMUNITY- READY FOR PRIME TIME? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Guide to Orally Administered IRAK4 Inhibitors: In Vivo Efficacy and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
IRAK4 Signaling Pathway and Inhibitor Action
IRAK4's kinase activity is fundamental to the formation of the Myddosome complex, a critical step in activating downstream signaling cascades, including the NF-κB and MAPK pathways.[1] This activation leads to the production of pro-inflammatory cytokines and chemokines. Orally administered IRAK4 inhibitors aim to block this kinase activity, thereby preventing the inflammatory cascade.
Comparative In Vivo Efficacy of Oral IRAK4 Inhibitors
The following table summarizes the in vivo efficacy of several orally administered IRAK4 inhibitors in various preclinical models.
| Inhibitor | Animal Model | Disease Model | Dose | Route of Admin. | Key Efficacy Readouts | Reference |
| Emavusertib (CA-4948) | NSG Mice | OCI-Ly3 (ABC-DLBCL) Xenograft | 100 mg/kg, QD | Oral | >90% tumor growth inhibition | |
| NSG Mice | THP-1 (AML) Xenograft | 100 mg/kg | Oral | Monitored animal survival and AML cell engraftment | ||
| Zabedosertib (BAY-1834845) | Mice | LPS-induced Acute Lung Injury | Not specified | Oral | Significantly prevented lung injury | |
| Healthy Male Volunteers | IMQ-induced Skin Inflammation | 120 mg, BID | Oral | Significant reduction in skin perfusion and erythema | ||
| Healthy Male Volunteers | LPS-induced Systemic Inflammation | 120 mg, BID | Oral | ≥80% suppression of serum TNF-α and IL-6 | ||
| PF-06650833 (Zimlovisertib) | Rats | Collagen-Induced Arthritis (CIA) | 3 mg/kg, BID | Oral | Reduced paw volume | |
| Mice | Pristane-induced Lupus | Not specified | In chow | Reduced circulating autoantibody levels | ||
| Mice | MRL/lpr Lupus Model | Not specified | In chow | Reduced circulating autoantibody levels | ||
| KT-474 (IRAK4 Degrader) | Mice | LPS-induced Acute Inflammation | Not specified | Not specified | Potently degrades IRAK4 and inhibits IL-6 production | |
| KIC-0101 | C57BL/6 Mice | LPS-induced Inflammation | 100 mg/kg | Oral | 76.7% inhibition of TNFα secretion |
Detailed Experimental Protocols
Xenograft Models for Hematologic Malignancies (Emavusertib)
This protocol is representative of studies evaluating IRAK4 inhibitors in cancer models.
-
Objective : To assess the in vivo anti-tumor efficacy of an orally administered IRAK4 inhibitor.
-
Cell Lines : OCI-Ly3 (Activated B-Cell Diffuse Large B-Cell Lymphoma) or MV-4-11 (Acute Myeloid Leukemia).
-
Animals : 6-8 week old female immunodeficient mice (e.g., NSG).
-
Procedure :
-
Cell Culture : Cells are cultured in appropriate media (e.g., RPMI-1640 or IMDM with FBS and antibiotics) to ensure high viability (>95%) before implantation.
-
Tumor Implantation : Cells are harvested and resuspended in a mixture of sterile PBS and Matrigel®. A specific number of cells (e.g., 1 x 10⁷) are subcutaneously injected into the flank of each mouse.
-
Tumor Monitoring and Randomization : Tumor growth is monitored every 2-3 days using digital calipers. Tumor volume is calculated using the formula: V = (Length x Width²) / 2. Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
Drug Administration : The IRAK4 inhibitor is administered orally at specified doses and schedules. A vehicle control group receives the formulation without the active compound.
-
Endpoint Analysis : The study concludes when tumors in the control group reach a specific volume or after a set duration. Tumors are then excised, weighed, and may be used for further pharmacodynamic biomarker analysis.
-
LPS-Induced Systemic Inflammation Model (Zabedosertib)
This protocol is used to evaluate the anti-inflammatory effects of IRAK4 inhibitors.
-
Objective : To determine the efficacy of an IRAK4 inhibitor in a model of systemic inflammation.
-
Animals : Healthy mice or human volunteers.
-
Procedure :
-
Pre-treatment : Subjects are treated with the oral IRAK4 inhibitor or placebo for a specified period.
-
LPS Challenge : A low dose of lipopolysaccharide (LPS) (e.g., 1 ng/kg) is administered intravenously to induce a systemic inflammatory response.
-
Sample Collection : Blood samples are collected at baseline and at multiple time points post-LPS challenge.
-
Analysis of Inflammatory Markers : Plasma or serum is analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and other inflammatory markers like C-reactive protein (CRP).
-
Collagen-Induced Arthritis (CIA) Model (PF-06650833)
This is a common model for studying rheumatoid arthritis.
-
Objective : To evaluate the therapeutic potential of an IRAK4 inhibitor in a preclinical model of arthritis.
-
Animals : Rats.
-
Procedure :
-
Induction of Arthritis : Arthritis is induced by immunization with collagen.
-
Treatment : Once arthritis is established, animals are treated orally with the IRAK4 inhibitor (e.g., 3 mg/kg twice daily), a positive control (e.g., tofacitinib), or a vehicle.
-
Efficacy Assessment : The primary endpoint is the daily measurement of paw volume to assess inflammation and swelling.
-
Conclusion
The available preclinical and early clinical data demonstrate that orally administered IRAK4 inhibitors like emavusertib, zabedosertib, and PF-06650833 show significant in vivo efficacy in models of both cancer and inflammatory diseases. These compounds effectively modulate the IRAK4 signaling pathway, leading to reduced tumor growth and suppression of inflammatory responses. The development of novel modalities, such as the IRAK4 degrader KT-474, may offer additional therapeutic benefits. The experimental protocols outlined provide a foundation for the continued investigation and comparison of novel IRAK4 inhibitors.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Irak4-IN-6
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Irak4-IN-6, a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Adherence to these procedures is critical due to the potent biological activity of such compounds and their potential environmental impact.
Hazard Identification and Precautionary Measures
While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, compounds of this nature, specifically small molecule kinase inhibitors, are treated as hazardous chemical waste. It is prudent to handle this compound with the same precautions as similar IRAK4 inhibitors.
Key Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Handling: Avoid direct contact with skin and eyes. Do not ingest. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
-
Environmental Release: Prevent the compound from entering drains, waterways, or the soil.
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste, in strict accordance with all applicable federal, state, and local regulations.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first critical step in the disposal process.
-
Solid Waste:
-
Collect unadulterated or expired solid this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated materials such as pipette tips, tubes, and gloves should be collected in a designated hazardous solid waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.
-
Do not mix with other incompatible waste streams.
-
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the necessary protective equipment.
-
Containment and Cleanup:
-
Liquid Spills: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.
-
Solid Spills: Carefully sweep or vacuum the material, avoiding the generation of dust.
-
-
Collection of Contaminated Materials: Collect all contaminated materials (absorbent, cleaning cloths, etc.) in a sealed and properly labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), and collect the decontamination materials as hazardous waste.
Step 3: Final Disposal
-
Do not dispose of this compound down the sink or in regular trash. [1]
-
All collected waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific institutional procedures and to schedule a waste pickup.[1]
Quantitative Data Summary
For reference and proper handling, the following table summarizes key quantitative data for this compound and a related compound.
| Property | This compound | Notes |
| IC₅₀ | 4 nM[2] | A measure of the compound's potency as an IRAK4 inhibitor. |
| Purity | 99.30%[2] | As per a representative batch. |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | To prevent inactivation from freeze-thaw cycles. |
Experimental Protocols
While a specific disposal protocol experiment is not applicable, the principles are derived from standard chemical safety practices. The following illustrates a general workflow for handling and disposal.
Signaling Pathway Context
Understanding the biological context of this compound underscores the importance of its proper handling. IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.
References
Essential Safety and Handling Protocols for Irak4-IN-6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling novel compounds like Irak4-IN-6, a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] Adherence to strict safety and disposal protocols is crucial due to the compound's potent biological activity. This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, compiled from safety data for similar compounds and general best practices for chemical waste management.
Personal Protective Equipment (PPE) and Engineering Controls
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to handle it with the same precautions as related hazardous compounds.[3] All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[4] The following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the chemical. |
| Body Protection | Standard laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
Operational and Disposal Plan
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations for hazardous chemical waste.[3] Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Handling and Disposal Workflow:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and that work will be conducted within a chemical fume hood.
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. After handling, wash skin thoroughly.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound powder and contaminated consumables (e.g., pipette tips, tubes, gloves) in a designated, clearly labeled, and sealed hazardous solid waste container.
-
Liquid Waste: Collect solutions of this compound in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
-
Spill Management:
-
Liquid Spills: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Solid Spills: Carefully sweep or vacuum the material to avoid dust generation.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable solvent (e.g., ethanol) and collect the decontamination materials as hazardous waste.
-
-
Disposal: All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
